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Adenosine5\'-monophosphatesodiumsalt

Cat. No.: B13397499
M. Wt: 369.20 g/mol
InChI Key: FYWLYWMEGHCZAX-UHFFFAOYSA-M
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Description

Historical Perspectives in Biochemical Research

The journey to understanding the role of purines as extracellular signaling molecules began in the early 20th century. In 1929, a seminal discovery was made by Alan Drury and Albert Szent-Györgyi, who identified "adenylic acid" (adenosine-5'-monophosphate) as the active substance in various tissue extracts responsible for significant pharmacological effects on the cardiovascular system. researchgate.net Their work demonstrated that AMP could produce effects such as heart block and coronary vasodilation, laying the groundwork for the concept of purinergic signaling. researchgate.net

Contemporary Significance in Life Sciences Research

In modern life sciences, Adenosine (B11128) 5'-monophosphate sodium salt is indispensable for a wide range of research applications, primarily due to its central role in regulating cellular energy. nbinno.comnbinno.com One of its most significant functions is as an allosteric activator of AMP-activated protein kinase (AMPK), a master sensor of cellular energy status. nih.govcaymanchem.com When cellular energy levels are low (indicated by a high AMP:ATP ratio), AMPK is activated, which in turn switches on catabolic pathways to generate ATP while switching off anabolic, ATP-consuming processes. nih.gov This mechanism makes AMP a critical tool for studying metabolic diseases, including type 2 diabetes and obesity. nih.gov

The compound is widely used as a biochemical reagent in laboratories to investigate complex cellular processes such as signal transduction, enzyme regulation, and gene expression. genscript.comnbinno.com In the pharmaceutical industry, AMP serves as a vital intermediate or precursor in the synthesis of various drugs, including antiviral and cardiovascular medications. nbinno.comnbinno.com Its ability to influence cellular signaling pathways makes it a promising compound for the development of new therapeutic agents. nbinno.comnbinno.com

Furthermore, AMP has found utility in biotechnology and regenerative medicine. It is often incorporated into cell culture media to support cellular energy homeostasis, which is essential for optimal cell function, proliferation, and viability, particularly under stressful conditions. nbinno.com This application is crucial for basic research, tissue engineering, and the production of cellular therapies. nbinno.com

Interactive Data Table: Key Research Applications of Adenosine 5'-Monophosphate Sodium Salt

Research AreaSpecific ApplicationKey Findings/Significance
Metabolic Studies Activation of AMP-activated protein kinase (AMPK). Used to study energy homeostasis and metabolic stress. nih.gov Implicated in conditions like type 2 diabetes and obesity. nih.gov
Cellular Signaling Investigation of purinergic signaling pathways. nbinno.comActs as a signaling molecule that can modulate cellular functions through specific receptors. genscript.comebi.ac.uk
Pharmaceutical Development Intermediate in the synthesis of antiviral and cardiovascular drugs. nbinno.comServes as a building block for novel therapeutic agents targeting various diseases. nbinno.com
Biotechnology Supplement in cell culture media. nbinno.comEnhances cell viability, growth, and proliferation by supporting energy metabolism. nbinno.com
Molecular Biology Substrate for various enzymes like AMP deaminase and 5′-nucleotidase. Essential for studying enzymatic reactions and RNA synthesis. nbinno.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N5NaO7P B13397499 Adenosine5\'-monophosphatesodiumsalt

Properties

Molecular Formula

C10H13N5NaO7P

Molecular Weight

369.20 g/mol

IUPAC Name

sodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C10H14N5O7P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);/q;+1/p-1

InChI Key

FYWLYWMEGHCZAX-UHFFFAOYSA-M

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)[O-])O)O)N.[Na+]

Origin of Product

United States

Biochemical Roles and Metabolic Interconversions of Adenosine 5 Monophosphate Sodium Salt

Centrality in Cellular Energy Homeostasis

The energetic state of a cell is critically reflected in the balance of its adenine (B156593) nucleotide pool: Adenosine (B11128) Triphosphate (ATP), Adenosine Diphosphate (B83284) (ADP), and Adenosine Monophosphate (AMP). nih.gov AMP is a key indicator of low energy status. When cellular energy consumption outpaces production, ATP is hydrolyzed to ADP and subsequently to AMP, leading to an increase in the AMP:ATP and ADP:ATP ratios. nih.govnih.gov

This shift in nucleotide ratios acts as a crucial metabolic signal, primarily through the activation of AMP-activated protein kinase (AMPK), a master sensor of cellular energy. wikipedia.orgnih.govnih.gov Once activated by rising AMP levels, AMPK orchestrates a broad metabolic response to restore energy balance. It stimulates catabolic pathways that generate ATP, such as glycolysis and fatty acid oxidation, while simultaneously inhibiting anabolic, energy-consuming processes like protein and lipid synthesis. nih.govnih.govnih.gov This positions AMP at the very core of cellular energy regulation. researchgate.net

Adenine NucleotideTypical Relative Concentration (Muscle)Role
ATP ~100x that of AMPPrimary energy currency
ADP ~10x that of AMPProduct of ATP hydrolysis, substrate for ATP synthesis
AMP Baseline (1x)Key indicator of low energy status, allosteric regulator

Interconversion with Adenosine Diphosphate and Adenosine Triphosphate

The adenine nucleotides are in a constant state of dynamic interconversion, forming a cycle that captures, stores, and transfers energy for cellular work. ATP, with its two high-energy phosphoanhydride bonds, is considered the cell's "charged" energy currency. proprep.comlibretexts.org

The primary energy-releasing reaction in the cell is the hydrolysis of ATP to ADP and an inorganic phosphate (B84403) (Pi). wikipedia.orgbyjus.com This exergonic reaction powers countless cellular activities, from muscle contraction to DNA synthesis. byjus.comwikipedia.org Conversely, energy derived from the breakdown of nutrients (catabolism) is used to re-phosphorylate ADP back to ATP, primarily through oxidative phosphorylation. wikipedia.org

AMP is integrated into this cycle through several enzymatic reactions. It can be phosphorylated to ADP, which can then be further phosphorylated to ATP, effectively "recharging" the molecule. wikipedia.orgstackexchange.com This continuous cycling is essential for maintaining cellular viability. wikipedia.org

Hydrolysis ReactionStandard Free Energy Change (ΔG°')Description
ATP + H₂O → ADP + Pᵢ-7.3 kcal/mol (-30.5 kJ/mol) libretexts.orgbyjus.comwikipedia.orgReleases energy for most cellular work by breaking one phosphoanhydride bond. wikipedia.orgbyjus.com
ATP + H₂O → AMP + PPᵢ-10.9 kcal/mol (-45.6 kJ/mol) byjus.comwikipedia.orgReleases a larger amount of energy, often used to drive biosynthetic reactions to completion. byjus.com
ADP + H₂O → AMP + Pᵢ~ -7.3 kcal/mol (~ -30.5 kJ/mol) stackexchange.comquora.comEnergetically similar to ATP→ADP hydrolysis, as it also breaks one high-energy phosphoanhydride bond. stackexchange.com

Enzymatic Pathways in Adenosine Monophosphate Production

AMP is generated through several key enzymatic pathways that are crucial for both energy balance and metabolic signaling.

Under conditions of high energy demand, such as strenuous muscle exercise, when ATP consumption is rapid, the concentration of ADP rises significantly. wikipedia.orgnih.gov The enzyme Myokinase, also known as Adenylate Kinase (ADK), provides a rapid mechanism to both generate ATP and signal the low energy state by catalyzing the reversible reaction:

2 ADP ⇌ ATP + AMP wikipedia.org

This phosphotransferase reaction is critical for energy homeostasis. creative-enzymes.comwikipedia.org It allows the cell to salvage a high-energy phosphate from one ADP molecule to create ATP, while simultaneously producing AMP. stackexchange.com The generation of AMP via this pathway is a potent signal of metabolic stress, leading to the activation of AMPK. creative-enzymes.comwikipedia.org

AMP can be formed by the direct hydrolysis of ADP, a reaction that cleaves one high-energy phosphoanhydride bond. wikipedia.orgwikipedia.org

ADP + H₂O → AMP + Pᵢ

This reaction releases a quantum of energy comparable to that of ATP hydrolysis to ADP. stackexchange.comquora.com While the primary route of ATP utilization yields ADP, this further hydrolysis to AMP can occur, contributing to the cellular AMP pool, especially when energy stores are depleted. byjus.com

In certain biosynthetic reactions, such as the activation of amino acids for protein synthesis, ATP is hydrolyzed directly to AMP and inorganic pyrophosphate (PPi). wikipedia.orgwikipedia.org

ATP + H₂O → AMP + PPᵢ

AMP is also synthesized as part of the de novo purine (B94841) synthesis pathway, which builds the nucleotide from simpler precursors. microbenotes.com The final stages of this pathway involve the conversion of a branch-point intermediate, Inosine (B1671953) Monophosphate (IMP), into either AMP or guanosine (B1672433) monophosphate (GMP). microbenotes.comlibretexts.org The conversion of IMP to AMP is a two-step, energy-requiring process. youtube.com

Adenylosuccinate Synthetase: This enzyme catalyzes the addition of the amino acid aspartate to IMP, in a reaction that is driven by the hydrolysis of Guanosine Triphosphate (GTP). libretexts.orgwikipedia.org

IMP + Aspartate + GTP → Adenylosuccinate + GDP + Pᵢ

Adenylosuccinate Lyase: This enzyme then cleaves fumarate (B1241708) from adenylosuccinate to yield AMP. wikipedia.orgencyclopedia.pubwikipedia.org

Adenylosuccinate → AMP + Fumarate

This pathway links the synthesis of adenine nucleotides directly to the availability of other purines (via IMP) and energy (via GTP). libretexts.org

StepReactantsEnzymeProducts
1 IMP, Aspartate, GTPAdenylosuccinate Synthetase nih.govAdenylosuccinate, GDP, Pᵢ
2 AdenylosuccinateAdenylosuccinate Lyase nih.govresearchgate.netAMP, Fumarate

Degradation Pathways of Adenosine Monophosphate

Adenosine 5'-monophosphate (AMP) is a central molecule in cellular metabolism, and its degradation is a tightly regulated process. The catabolic pathways for AMP are crucial for maintaining nucleotide pools and energy homeostasis.

Conversion to Inosine Monophosphate by Myoadenylate Deaminase

A primary step in the degradation of AMP, particularly in skeletal muscle, is its conversion to Inosine Monophosphate (IMP). wikipedia.orgchromozoom.app This reaction is an irreversible deamination, catalyzed by the enzyme AMP deaminase (also known as myoadenylate deaminase). wikipedia.orgontosight.aiwikipedia.org The process involves the removal of an amino group from the adenine base of AMP, resulting in the formation of IMP and the release of an ammonia (B1221849) molecule. wikipedia.orgmedlink.com

This conversion is a key component of the purine nucleotide cycle, a pathway that is especially active in muscle tissue. ontosight.aimedlink.com The activity of myoadenylate deaminase, and thus the flux through this cycle, increases significantly during exercise in proportion to the work performed by the muscle. medlink.com This highlights its role in energy metabolism during periods of high ATP demand. ontosight.ai

EnzymeSubstrateProduct(s)Tissue Specificity (High)
Myoadenylate Deaminase (AMP Deaminase)Adenosine 5'-monophosphate (AMP)Inosine 5'-monophosphate (IMP), Ammonia (NH3)Skeletal Muscle
Conversion to Uric Acid in Purine Nucleotide Cycle

The IMP generated from AMP deamination is a branch point in purine metabolism. wikipedia.org It can be re-converted back to AMP, or it can enter the final degradation pathway for purines, which culminates in the production of uric acid. wikipedia.orgnih.gov This catabolic process occurs primarily in the liver. utah.edu

The pathway from IMP to uric acid involves several enzymatic steps. First, IMP is dephosphorylated by a nucleotidase to form the nucleoside inosine. wikipedia.org Purine nucleoside phosphorylase (PNP) then acts on inosine to release the purine base, hypoxanthine. wikipedia.orgcolumbia.edu Hypoxanthine is subsequently oxidized to xanthine (B1682287), a reaction catalyzed by xanthine oxidase. utah.eduresearchgate.net In the final step of this pathway in humans, xanthine oxidase catalyzes a further oxidation of xanthine to produce uric acid. wikipedia.orgnih.govutah.edu Uric acid is the terminal product of purine degradation in humans and is excreted from the body. nih.govutah.edu

PrecursorKey Intermediate(s)Final Product (in humans)Key Enzymes
Adenosine 5'-monophosphate (AMP)Inosine monophosphate (IMP), Inosine, Hypoxanthine, XanthineUric AcidAMP Deaminase, 5'-Nucleotidase, Purine Nucleoside Phosphorylase, Xanthine Oxidase

Allosteric Modulation of Enzymatic Activity

Adenosine 5'-monophosphate acts as a critical allosteric modulator, signaling the energy status of the cell by regulating the activity of key enzymes involved in metabolic pathways.

Regulation of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK)

A primary target of AMP's allosteric regulation is the 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK). nih.gov AMPK is a crucial cellular energy sensor, a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. nih.govportlandpress.com It is activated during states of metabolic stress when there is an increase in the cellular AMP/ATP ratio. nih.govdovepress.com Once activated, AMPK works to restore energy balance by stimulating catabolic pathways that produce ATP while inhibiting anabolic, ATP-consuming processes. nih.govyoutube.com

Binding to Gamma-Subunit of AMPK

The regulation of AMPK by adenine nucleotides occurs through binding to its γ-subunit. nih.govportlandpress.com The γ-subunit contains specific domains known as cystathionine-β-synthase (CBS) motifs, which form the binding sites for AMP, ADP, and ATP. nih.govportlandpress.com These nucleotides compete for binding at these sites. nih.gov While ATP is typically bound during resting states, an increase in the cellular concentration of AMP leads to its displacement of ATP at these regulatory sites. nih.gov Photoaffinity labeling studies have confirmed that AMP binds directly to the γ-subunit. nih.gov

Conformational Shifts and Kinase Activation

The binding of AMP to the γ-subunit induces a significant conformational change in the AMPK enzyme complex. nih.govresearchgate.netresearchgate.net This structural shift is the basis for its activation through a multifaceted mechanism:

Direct Allosteric Activation: The conformational change directly enhances the kinase's catalytic activity. portlandpress.comnih.gov

Promotion of Phosphorylation: The AMP-bound conformation makes a critical residue on the catalytic α-subunit, Threonine 172 (Thr172), a better substrate for upstream kinases such as LKB1. portlandpress.comnih.gov Phosphorylation at Thr172 can increase AMPK activity by up to 100-fold. portlandpress.comnih.gov

Inhibition of Dephosphorylation: The conformational shift also protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases. portlandpress.comnih.gov This protection keeps AMPK in its active state for a longer duration. nih.gov

Therefore, AMP binding acts as a switch, converting AMPK from an inactive to a highly active state, allowing the cell to respond effectively to low energy conditions. nih.gov

Regulatory LigandBinding SiteEffect on AMPK StructureConsequences for Activity
Adenosine 5'-monophosphate (AMP)Gamma (γ) Subunit (CBS motifs)Induces a compact, active conformationAllosteric activation, promotes Thr172 phosphorylation, inhibits Thr172 dephosphorylation
Adenosine 5'-triphosphate (ATP)Gamma (γ) Subunit (CBS motifs)Competitively inhibits AMP binding, favors an inactive conformationAntagonizes AMP-mediated activation
Downstream Signaling Cascades of Adenosine 5'-Monophosphate Sodium Salt

Adenosine 5'-monophosphate (AMP), often available as its sodium salt for research and clinical applications, is a critical signaling molecule that reflects the energy status of the cell. caymanchem.comscbt.com A key effector of AMP is the AMP-activated protein kinase (AMPK), a highly conserved serine/threonine kinase that functions as a master regulator of cellular and organismal metabolism. nih.govnih.gov When intracellular ATP levels decrease, the relative concentration of AMP increases, leading to the activation of AMPK. nih.gov Once activated, AMPK initiates a cascade of downstream signaling events aimed at restoring energy homeostasis by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. cellsignal.comahajournals.org

Regulation of Glucose Metabolism

AMPK plays a pivotal role in regulating glucose metabolism to increase ATP production. nih.gov In skeletal muscle, activated AMPK stimulates glucose uptake by promoting the translocation of glucose transporter 4 (GLUT4) vesicles to the plasma membrane. wikipedia.org This process is mediated, in part, by the phosphorylation of TBC1D1, a Rab-GTPase-activating protein. nih.gov Furthermore, AMPK can enhance the expression of genes encoding for GLUT4 and hexokinase 2, which facilitates glucose uptake and its initial metabolic processing. nih.gov

In the liver, AMPK acts to suppress glucose production (gluconeogenesis). nih.gov It achieves this by inhibiting key transcription factors such as hepatocyte nuclear factor 4 (HNF4) and CREB regulated transcription coactivator 2 (CRTC2), which are responsible for the expression of gluconeogenic enzymes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). wikipedia.orgnih.gov Additionally, AMPK stimulates glycolysis by phosphorylating and activating 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 2/3 (PFKFB2/3). nih.govwikipedia.org

Table 1: Key AMPK Targets in Glucose Metabolism
Target ProteinEffect of AMPK PhosphorylationMetabolic OutcomeReferences
TBC1D1PhosphorylationIncreased GLUT4 translocation and glucose uptake in muscle nih.gov
HNF4InhibitionDecreased expression of gluconeogenic enzymes in the liver wikipedia.orgnih.gov
CRTC2InhibitionDecreased expression of gluconeogenic enzymes in the liver wikipedia.orgnih.gov
PFKFB2/3ActivationStimulation of glycolysis nih.govwikipedia.org
Glycogen (B147801) SynthaseInhibitionDecreased glycogen synthesis nih.govnih.gov
Glycogen PhosphorylaseActivationIncreased glycogenolysis nih.gov
Regulation of Lipid Metabolism

AMPK is a central regulator of lipid metabolism, promoting fatty acid oxidation while inhibiting lipid synthesis to conserve energy. jst.go.jpnih.gov A primary mechanism for this is the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. nih.govjst.go.jp Inactivation of ACC leads to a decrease in the levels of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), allowing for the transport of fatty acids into the mitochondria for β-oxidation. nih.govqiagen.com

In addition to its effects on ACC, AMPK also suppresses the synthesis of cholesterol by phosphorylating and inactivating 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR). wikipedia.org Furthermore, AMPK can modulate the expression of genes involved in lipogenesis. It has been shown to suppress the expression of lipogenic genes such as fatty acid synthase (FASN) and ACC by inhibiting the activity of transcription factors like sterol regulatory element-binding protein 1c (SREBP-1c). jci.orgjci.org

In adipose tissue, AMPK activation has been shown to reduce lipolysis by directly phosphorylating and inhibiting hormone-sensitive lipase (B570770) (HSL). nih.gov This prevents the release of free fatty acids into circulation. jci.org

Table 2: Key AMPK Targets in Lipid Metabolism
Target ProteinEffect of AMPK PhosphorylationMetabolic OutcomeReferences
Acetyl-CoA Carboxylase (ACC)InhibitionDecreased fatty acid synthesis and increased fatty acid oxidation nih.govjst.go.jp
HMG-CoA Reductase (HMGCR)InhibitionDecreased cholesterol synthesis wikipedia.org
SREBP-1cInhibition of activity/expressionDecreased expression of lipogenic genes jci.orgjci.org
Hormone-Sensitive Lipase (HSL)InhibitionDecreased lipolysis in adipose tissue nih.gov
Regulation of Protein Synthesis

Protein synthesis is a highly energy-consuming process, and therefore, it is tightly regulated by AMPK to conserve ATP during periods of energy stress. youtube.com AMPK inhibits protein synthesis primarily through its regulation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. nih.gov

One of the key mechanisms by which AMPK inhibits mTORC1 is through the phosphorylation and activation of the tuberous sclerosis complex 2 (TSC2). youtube.com Activated TSC2, in conjunction with TSC1, functions as a GTPase-activating protein for the small G protein Rheb, converting it to its inactive GDP-bound state. This inactivation of Rheb prevents it from activating mTORC1.

AMPK can also directly phosphorylate Raptor, a regulatory component of the mTORC1 complex, which contributes to the inhibition of mTORC1 activity. youtube.com The downstream consequences of mTORC1 inhibition include the reduced phosphorylation of key effectors that promote protein synthesis, such as the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). qiagen.com

Furthermore, AMPK can directly phosphorylate and activate eukaryotic elongation factor 2 kinase (eEF2K). nih.gov Activated eEF2K then phosphorylates and inactivates eukaryotic elongation factor 2 (eEF2), a key protein required for the elongation step of protein synthesis. nih.gov

Regulation of Gene Expression

Beyond its direct effects on metabolic enzymes, AMPK also regulates gene expression to bring about long-term metabolic adaptations. portlandpress.com It can directly phosphorylate and regulate the activity of several transcription factors and co-regulators. cellsignal.comportlandpress.com

As mentioned previously, AMPK can inhibit the activity of SREBP-1c, leading to a downregulation of lipogenic gene expression. jci.orgjci.org In the context of glucose metabolism, it inhibits the transcriptional activity of HNF4 and CRTC2, thereby reducing the expression of genes involved in gluconeogenesis. wikipedia.orgnih.gov

Conversely, AMPK can activate certain transcription factors to promote catabolic processes. For instance, in skeletal muscle, AMPK can phosphorylate CREB1 to activate its dependent transcription. nih.gov It also plays a role in mitochondrial biogenesis by regulating the activity of PGC-1α, a master regulator of mitochondrial gene expression. wikipedia.orgnih.gov

Influence on Glucose Transport

AMPK activation is a well-established stimulus for glucose transport in skeletal and cardiac muscle. physiology.orgstorkapp.me This effect is largely mediated by the translocation of GLUT4 from intracellular storage vesicles to the plasma membrane. wikipedia.org Several lines of evidence indicate that AMPK-mediated glucose transport occurs through a signaling pathway that is distinct from that of insulin. physiology.org

The activation of AMPK is considered a key event in contraction-induced glucose uptake in skeletal muscle. jci.org The artificial activator of AMPK, 5-aminoimidazole-4-carboxamide (B1664886) riboside (AICAR), has been shown to increase glucose uptake in a manner that requires AMPK expression. nih.gov

In addition to GLUT4, AMPK has also been associated with the regulation of GLUT1-mediated glucose transport. physiology.org The phosphorylation of TBC1D1 and the regulation of thioredoxin-interacting protein (TXNIP) are among the downstream mechanisms through which AMPK influences the trafficking and cell-surface levels of these glucose transporters. nih.gov

Modulation of Catabolic and Anabolic Pathways

The overarching role of AMPK is to act as a metabolic switch, promoting catabolic pathways that generate ATP while suppressing anabolic pathways that consume ATP. researchgate.net This is achieved through the coordinated phosphorylation of a multitude of downstream targets. nih.gov

Catabolic Pathways Stimulated by AMPK:

Glucose Uptake and Glycolysis: AMPK enhances the uptake of glucose and its breakdown for energy. wikipedia.org

Fatty Acid Oxidation: By inactivating ACC, AMPK promotes the oxidation of fatty acids in the mitochondria. nih.gov

Autophagy: AMPK can initiate autophagy, a process of cellular self-digestion that provides nutrients during starvation. youtube.com

Anabolic Pathways Inhibited by AMPK:

Gluconeogenesis: AMPK suppresses the synthesis of glucose in the liver. nih.gov

Lipid Synthesis: The synthesis of fatty acids and cholesterol is inhibited by AMPK. wikipedia.orgjst.go.jp

Protein Synthesis: AMPK halts the energy-expensive process of protein synthesis. youtube.com

Glycogen Synthesis: The storage of glucose as glycogen is inhibited. nih.gov

This dual regulation ensures that during times of energy deficit, the cell prioritizes ATP production and minimizes its expenditure on biosynthetic processes, thereby maintaining cellular energy balance. ahajournals.orgresearchgate.net

Inhibition of Mammalian Target of Rapamycin Complex 1 (mTORC1)

Adenosine 5'-monophosphate (AMP) plays a crucial role in the regulation of cell growth and metabolism through the inhibition of the mammalian target of rapamycin complex 1 (mTORC1). This regulation is primarily mediated by AMP-activated protein kinase (AMPK), a key cellular energy sensor. nih.gov When cellular energy levels are low, indicated by an increased AMP-to-ATP ratio, AMPK is activated. Activated AMPK then inhibits mTORC1 through at least two well-established mechanisms:

Phosphorylation of Tuberous Sclerosis Complex 2 (TSC2): AMPK directly phosphorylates TSC2. researchgate.netresearchgate.net This phosphorylation enhances the GTPase-activating protein (GAP) activity of the TSC1-TSC2 complex towards the small GTPase Rheb (Ras homolog enriched in brain). researchgate.net Rheb in its GTP-bound state is a potent activator of mTORC1. By converting Rheb-GTP to its inactive GDP-bound form, the activated TSC1-TSC2 complex effectively shuts down mTORC1 signaling. researchgate.net

Phosphorylation of Raptor: AMPK can also directly phosphorylate Raptor (regulatory-associated protein of mTOR), a key component of the mTORC1 complex. researchgate.netnih.gov This phosphorylation creates a binding site for 14-3-3 proteins, which is thought to inhibit mTORC1 activity. patsnap.com This direct inhibition of mTORC1 by AMPK provides a rapid response to energy stress, independent of the TSC1-TSC2 complex. researchgate.net

The inhibition of mTORC1 by the AMPK pathway effectively halts anabolic processes such as protein and lipid synthesis, while promoting catabolic processes to restore cellular energy homeostasis. nih.gov

Table 1: Key Proteins in the AMPK-mediated Inhibition of mTORC1
ProteinFunction in the Pathway
AMPK Cellular energy sensor activated by high AMP levels.
mTORC1 A protein complex that promotes cell growth and proliferation.
TSC2 A tumor suppressor that, when activated by AMPK, inhibits mTORC1.
Raptor A component of mTORC1 that is directly phosphorylated and inhibited by AMPK.
Rheb A small GTPase that activates mTORC1 in its GTP-bound state.

Allosteric Regulation of Fructose-Bisphosphate Phosphatase

Adenosine 5'-monophosphate is a critical allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in gluconeogenesis. wikipedia.org This inhibition is a vital mechanism for preventing the futile cycle of glycolysis and gluconeogenesis from occurring simultaneously. When cellular energy levels are low (high AMP), AMP binds to a specific allosteric site on the FBPase tetramer, which is distinct from the active site. researchgate.net

The binding of AMP induces a significant conformational change in the enzyme, transitioning it from the active 'R' (relaxed) state to the inactive 'T' (tense) state. wikipedia.org This conformational change involves a rotation of the subunits relative to each other, which ultimately leads to a distortion of the active site and a reduced affinity for its substrate, fructose-1,6-bisphosphate. researchgate.netwikipedia.org The inhibition of FBPase by AMP is synergistic with the inhibition by fructose-2,6-bisphosphate, another important regulator of glucose metabolism. researchgate.netnih.gov

Table 2: Kinetic Parameters of AMP Inhibition on Fructose-1,6-bisphosphatase
Enzyme SourceInhibitorI50 Value (µM)Hill Coefficient
Turtle Liver (Control)AMP6.1 ± 0.1Not Reported
Turtle Liver (Anoxic)AMP3.6 ± 0.3Not Reported
Human Muscle (Wild-type)AMP0.19 ± 0.031.34 ± 0.19
Human Muscle (Q32R Mutant)AMP3.65 ± 0.770.59 ± 0.09

Data adapted from recent research findings. nih.govnih.gov

Substrate for Other Enzymes

In addition to its regulatory roles, Adenosine 5'-monophosphate serves as a direct substrate for several enzymes, leading to its conversion into other important metabolic intermediates.

AMP-thymidine kinase, also known as adenylate-nucleoside phosphotransferase, is an enzyme that catalyzes the transfer of a phosphate group from AMP to thymidine (B127349), producing adenosine and thymidine 5'-monophosphate (dTMP). wikipedia.orgqmul.ac.uk

The reaction is as follows: AMP + thymidine ⇌ adenosine + dTMP qmul.ac.uk

This enzyme belongs to the family of transferases, specifically phosphotransferases with an alcohol group as the acceptor. wikipedia.org Research has shown that a deoxypyrimidine kinase complex induced by the Herpes simplex virus exhibits this activity. qmul.ac.ukgenome.jp In some plant species, such as wheat, thymidine phosphorylation can occur via a nucleoside phosphotransferase that utilizes AMP as the phosphate donor, which is distinct from a true thymidine kinase that typically uses ATP. nih.gov The activity of thymidine-AMP phosphotransferase has been purified from the fern Asplenium nidus and shows broad specificity for both nucleoside and nucleoside 5'-monophosphate substrates. nih.gov

AMP deaminase is a crucial enzyme in the purine nucleotide cycle, catalyzing the irreversible deamination of AMP to inosine 5'-monophosphate (IMP) and ammonia. nih.gov

The reaction is as follows: AMP + H₂O → IMP + NH₃

This reaction is vital for maintaining the cellular adenylate energy charge and for regulating the levels of adenine nucleotides. nih.gov The activity of AMP deaminase is subject to allosteric regulation; it is typically activated by ATP and inhibited by inorganic phosphate (Pi) and GTP. nih.gov In working skeletal muscle, AMP deamination to IMP is a significant process, particularly during intense exercise when ATP consumption is high. nih.gov The liver isoform, AMPD2, plays a role in hepatic fat accumulation and is counter-regulated by AMPK. plos.org

Table 3: Kinetic Properties of AMP Deaminase from Baker's Yeast
ParameterValueCondition
S0.5 for AMP 1.35 ± 0.03 mMNo ATP
Hill Coefficient 2.1No ATP
Molecular Weight (Native) 360,000 Da
Molecular Weight (Subunit) 83,000 Da

Data from studies on purified yeast AMP deaminase. researchgate.net

5'-Nucleotidase is an enzyme that catalyzes the hydrolysis of 5'-mononucleotides, including AMP, to their corresponding nucleosides and inorganic phosphate. frontiersin.org In the case of AMP, the product is adenosine.

The reaction is as follows: AMP + H₂O → Adenosine + Pi

This enzyme is widely distributed in various tissues and exists in both membrane-bound (ecto-5'-nucleotidase) and soluble cytosolic forms. nih.govfrontiersin.org The primary role of ecto-5'-nucleotidase is to convert extracellular AMP, which cannot readily enter cells, into adenosine, which can be transported into the cell. frontiersin.orgphysiology.org This process is crucial for salvaging purines and for generating adenosine, an important signaling molecule with roles in neurotransmission and immune responses. nih.gov Different isoforms of 5'-nucleotidase exhibit varying substrate specificities, with some showing a preference for AMP while others preferentially hydrolyze IMP. researchgate.net The activity of 5'-nucleotidase is regulated by the intracellular concentrations of ATP and inorganic phosphate. rdd.edu.iq

Table 4: Michaelis Constants (Km) of Human Placental Cytoplasmic 5'-Nucleotidase for Various Substrates
SubstrateKm (µM)
AMP 18
IMP 30
CMP 2.2

Data from studies on purified human placental 5'-nucleotidase. researchgate.net

While adenosine deaminase (ADA) does not directly use AMP as a substrate, it plays a critical and immediate role in the metabolic pathway following the action of 5'-nucleotidase on AMP. Adenosine deaminase catalyzes the irreversible deamination of adenosine to inosine. genome.jp

The reaction is as follows: Adenosine + H₂O → Inosine + NH₃ nih.gov

This reaction is fundamental to purine metabolism, preventing the accumulation of adenosine, which can be toxic to cells at high concentrations. ADA is essential for the normal function of the immune system. genome.jpnih.gov The enzyme utilizes a zinc cofactor in its active site to facilitate the hydrolytic deamination. nih.gov The kinetic properties of adenosine deaminase, including its Michaelis constant (Km) and maximum velocity (Vmax), have been characterized in various tissues.

Table 5: Kinetic Parameters of Adenosine Deaminase
SourceSubstrateKm (mM)Vmax (nmol NH₃·mg⁻¹·s⁻¹)
Human Lymphocyte-rich PBMCsAdenosine0.103 ± 0.0510.025 ± 0.001

Data from biochemical characterization of ADA in human peripheral blood mononuclear cells.

Cellular and Molecular Mechanisms Involving Adenosine 5 Monophosphate Sodium Salt

Role in Signal Transduction Pathways

Adenosine (B11128) 5'-monophosphate is centrally involved in signal transduction, the process by which a cell converts an extracellular signal into a specific response. Its role is particularly prominent in pathways mediated by cyclic nucleotides and purinergic receptors.

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger molecule derived from adenosine triphosphate (ATP). wikipedia.org It is essential for intracellular signal transduction, conveying the messages of numerous hormones and neurotransmitters that cannot cross the cell membrane. wikipedia.orgspandidos-publications.com The concentration of cAMP, and therefore its signaling capacity, is meticulously regulated by a balance between its synthesis and degradation, a process where AMP is the resulting product. sigmaaldrich.com

The synthesis of cyclic AMP (cAMP) from ATP is catalyzed by the enzyme adenylate cyclase. sigmaaldrich.comyoutube.com This enzyme is a central component of one of the most important signal transduction pathways in mammals. sigmaaldrich.com The activity of adenylate cyclase is typically regulated by G protein-coupled receptors (GPCRs). wikipedia.org When a hormone or neurotransmitter binds to a stimulatory GPCR, it activates the Gs alpha subunit, which in turn binds to and activates adenylate cyclase. wikipedia.org This activation leads to a rapid conversion of ATP into cAMP, amplifying the initial extracellular signal. youtube.comwikipedia.org

Cellular cAMP levels are determined by the dynamic equilibrium between the synthetic activity of adenylate cyclase and the degradative activity of cAMP phosphodiesterases, which convert cAMP into AMP. sigmaaldrich.comnih.gov Therefore, while AMP is the product of cAMP breakdown rather than a direct precursor in the synthesis pathway, its formation represents the termination of the cAMP signal. In some organisms, such as Dictyostelium discoideum, adenylate cyclase activity has been shown to be dependent on the presence of 5'-AMP, highlighting a complex regulatory feedback loop. nih.gov

The primary intracellular effector of cAMP in eukaryotes is cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). wikipedia.orgwikipedia.org PKA is typically an inactive holoenzyme composed of two regulatory subunits and two catalytic subunits (C₂R₂). wikipedia.org The regulatory subunits block the active sites of the catalytic subunits, keeping the kinase inert. youtube.com

Activation occurs when cAMP levels rise within the cell. wikipedia.org Four cAMP molecules bind to specific sites on the two regulatory subunits, causing a conformational change. youtube.comwikipedia.org This change leads to the dissociation of the regulatory subunits from the catalytic subunits. wikipedia.orgyoutube.com Once freed, the catalytic subunits are active and can phosphorylate target proteins on specific serine or threonine residues, thereby altering their activity and propagating the signal to elicit a cellular response. wikipedia.orgyoutube.com These responses can range from regulating metabolism to controlling gene transcription. wikipedia.orgmultispaninc.com

StepDescriptionKey Molecules
1. Inactive State PKA exists as an inactive tetrameric holoenzyme.Two Regulatory (R) Subunits, Two Catalytic (C) Subunits
2. cAMP Binding Four cAMP molecules bind to the R subunits (two per subunit).Cyclic AMP (cAMP)
3. Conformational Change cAMP binding induces a change in the shape of the R subunits.Regulatory Subunits
4. Activation The C subunits are released from the R subunits.Catalytic Subunits
5. Phosphorylation The active C subunits phosphorylate target proteins.ATP, Substrate Proteins

Cyclic GMP-dependent protein kinase (PKG) is a serine/threonine-specific protein kinase that is structurally and functionally related to PKA. nih.gov However, its primary activator is cyclic guanosine (B1672433) monophosphate (cGMP), not cAMP. nih.govwikipedia.org The binding of cGMP to the regulatory domain of PKG induces a conformational change that activates the enzyme, allowing it to phosphorylate its specific substrate proteins. wikipedia.org

While PKA and PKG are homologous enzymes with distinct specificities for their respective cyclic nucleotides, some research has explored the potential for cross-activation. nih.gov Studies have shown that under certain conditions, PKG can be activated by cAMP, although at significantly higher concentrations than those required for cGMP. ahajournals.org This suggests that while cGMP is the canonical and most potent activator, high levels of cAMP could potentially lead to some level of PKG activation, indicating a possible overlap in these signaling pathways. nih.govahajournals.org

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cyclic nucleotide signaling by hydrolyzing the phosphodiester bond in cAMP and cGMP, converting them to their respective inactive 5'-monophosphates, AMP and GMP. nih.gov By degrading these second messengers, PDEs play a crucial role in terminating their signals. nih.gov

The inhibition of PDE activity leads to an increase in the intracellular concentration of cAMP or cGMP, thereby prolonging and amplifying their signaling effects. Molecules that inhibit PDEs are of significant pharmacological interest. nih.gov For instance, the nonspecific PDE inhibitor theophylline (B1681296) is used for its anti-inflammatory effects. nih.gov Adenosine 5'-monophosphate is the product of the reaction catalyzed by cAMP-specific PDEs. nih.gov The regulation of PDE activity is a key control point in the signaling cascade; by controlling the rate of cAMP degradation to AMP, the cell can fine-tune the duration and intensity of the PKA-mediated response. wikipedia.org

Purinergic signaling is a form of extracellular communication mediated by purine (B94841) nucleotides and nucleosides like ATP and adenosine. wikipedia.org This system involves the activation of specific purinergic receptors, which are found in nearly all mammalian tissues and are implicated in a wide array of physiological functions. wikipedia.orgwikipedia.org These receptors are broadly divided into two main families: P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by nucleotides such as ATP and ADP. nih.govpatsnap.com

Adenosine 5'-monophosphate is not a primary ligand for these receptor families. However, it is a key player in the purinergic signaling cascade as it can be generated from the extracellular breakdown of ATP and ADP by enzymes known as ectonucleotidases. nih.gov Furthermore, AMP can be dephosphorylated to form adenosine, which is the endogenous ligand for P1 receptors. nih.gov Therefore, the concentration of extracellular AMP can indirectly modulate purinergic signaling by influencing the availability of adenosine for P1 receptor activation.

The P1 receptor family is further subdivided into four subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. nih.govnih.gov These are all G protein-coupled receptors. A₁ and A₃ receptors typically couple to Gi proteins to inhibit adenylate cyclase, while A₂ₐ and A₂ₑ receptors couple to Gs proteins to stimulate adenylate cyclase. nih.gov The P2 receptor family is more diverse, comprising two main classes: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors. wikipedia.orgnih.gov

Receptor FamilyPrimary Ligand(s)Receptor ClassSubtypes
P1 Receptors AdenosineG Protein-CoupledA₁, A₂ₐ, A₂ₑ, A₃
P2 Receptors ATP, ADP, UTP, UDPLigand-Gated Ion Channels (P2X) & G Protein-Coupled (P2Y)P2X₁₋₇, P2Y₁,₂,₄,₆,₁₁,₁₂,₁₃,₁₄

Interaction with Purinergic Receptors

Ligand for Adenosine 2B Receptor

Adenosine 5'-monophosphate is recognized as a ligand for the adenosine 2B receptor (A₂BR). nih.gov While adenosine is considered the canonical ligand for this receptor, studies have revealed that AMP also plays a significant role in A₂BR signaling. nih.gov The A₂BR is characterized as a low-affinity receptor for adenosine, typically requiring concentrations greater than 10 microM for activation. nih.gov It is involved in modulating important physiological processes, including cell growth, intestinal function, and inflammatory responses. nih.gov

Research combining computational modeling and calcium mobilization assays has investigated the interaction between AMP and A₂BR. nih.gov The computational models suggest that AMP interacts with the A₂BR with more favorable energy compared to adenosine. nih.gov Further experimental evidence using AMPαS, a non-hydrolyzable form of AMP, demonstrated an increase in calcium uptake in cells expressing the human A₂BR. nih.gov This finding indicates a preferential signaling mechanism via the Gq pathway, supporting the existence of a functional AMP-A₂BR interaction. nih.gov This interaction is particularly relevant in conditions like renal ischemia, where levels of both AMP and adenosine are substantially increased. nih.gov

Interactive Table: AMP Interaction with Adenosine 2B Receptor
AspectFindingReference
Ligand ConfirmationAMP is a ligand for the adenosine 2B receptor (A₂BR), alongside the canonical ligand, adenosine. nih.gov
Binding EnergyComputational modeling suggests AMP interacts with A₂BR with more favorable energy than adenosine. nih.gov
Signaling PathwayBiological results indicate the AMP-A₂BR interaction involves preferential activation of the Gq signaling pathway. nih.gov
Receptor AffinityA₂BR is a low-affinity receptor, activated by adenosine concentrations >10 microM. nih.gov
P2Y11 Receptor Antagonism by Derivatives

The human P2Y11 receptor is a unique purinergic receptor that couples to both the phosphoinositide (Gq) and adenylyl cyclase (Gs) pathways. nih.govreactome.org It is activated by adenosine 5'-triphosphate (ATP). strath.ac.uk Pharmacological characterization of this receptor has revealed complex interactions with various nucleotides, including derivatives of AMP. nih.gov

Specifically, certain modified AMP analogs have been shown to act as partial agonists at the human P2Y11 receptor. nih.gov For instance, AMPαS (adenosine-5'-O-thiomonophosphate) behaves as a partial agonist. nih.gov Notably, at high concentrations, these partial agonists can partially inhibit the response elicited by the full agonist, ATP, demonstrating a form of antagonism. nih.gov This dual behavior as a partial agonist with inhibitory potential at higher concentrations highlights the nuanced role that AMP derivatives can play in modulating P2Y11 receptor activity.

Involvement in Nucleic Acid Synthesis and Processing

Adenosine 5'-monophosphate is a fundamental component in the synthesis and processing of nucleic acids, serving as a direct building block for RNA and an essential precursor for DNA. ontosight.ai

Building Block for RNA Synthesis

AMP is one of the four essential nucleotides required for the synthesis of ribonucleic acid (RNA). ontosight.aiwikipedia.org During the process of transcription, RNA polymerases incorporate ribonucleotides into a growing RNA strand based on a DNA template. AMP is the monomer unit that, once phosphorylated to its triphosphate form (ATP), provides the adenosine base to the RNA molecule. It is a constituent of all major types of RNA, and its derivative, cyclic AMP (cAMP), has been shown to enhance transcriptional activity, leading to a coordinated stimulation of messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA) synthesis in certain tissues. oup.comnih.gov The breakdown of RNA in living systems also yields nucleoside monophosphates, including adenosine monophosphate. wikipedia.org

Precursor for DNA Synthesis

While AMP in its ribose form is a direct component of RNA, it also serves as a critical precursor for the synthesis of deoxyribonucleic acid (DNA). ontosight.ai To be incorporated into DNA, the ribose sugar in AMP must first be converted to deoxyribose. This conversion is accomplished by the enzyme ribonucleotide reductase, which acts on the diphosphate (B83284) form (adenosine diphosphate, ADP). The resulting deoxyadenosine (B7792050) diphosphate (dADP) is then phosphorylated to deoxyadenosine triphosphate (dATP), the actual substrate used by DNA polymerases to build a new DNA strand. Therefore, the cellular pool of AMP is essential for maintaining the supply of deoxynucleotides required for DNA replication and repair.

Role in RNA Amplification

RNA amplification techniques are methods used to generate large quantities of RNA from a minute starting sample, often for downstream analysis like microarray studies. nih.gov These procedures, which include methods like in vitro transcription, effectively create numerous copies of the RNA sequences present in the initial material. nih.gov The synthesis of this amplified RNA (aRNA) requires a substantial supply of the four ribonucleoside triphosphates, including ATP. thermofisher.com Since cellular ATP is generated through the phosphorylation of AMP and ADP, adenosine 5'-monophosphate serves as the ultimate precursor for one of the essential building blocks needed for these amplification reactions. wikipedia.org The availability of AMP is thus crucial for the successful execution of these sensitive and powerful molecular biology techniques.

Interactive Table: Role of AMP in Nucleic Acid Synthesis
ProcessRole of Adenosine 5'-Monophosphate (AMP)Key AspectReference
RNA SynthesisDirect Building BlockAfter phosphorylation to ATP, it is incorporated into RNA chains by RNA polymerase. ontosight.aiwikipedia.org
DNA SynthesisPrecursorConverted to its deoxy- form (dAMP) and subsequently dATP, which is used by DNA polymerase. ontosight.ai
RNA AmplificationPrecursor for SubstrateServes as the precursor to ATP, one of the four essential ribonucleoside triphosphates required for in vitro transcription-based amplification. wikipedia.orgnih.gov

Regulation of Cellular Processes

Adenosine 5'-monophosphate is a key regulator of cellular metabolism and signaling. caymanchem.com It functions as a critical indicator of the cell's energy status and is the precursor to the important second messenger, cyclic AMP (cAMP).

One of the most significant roles of AMP is as an allosteric activator of AMP-activated protein kinase (AMPK). caymanchem.comscbt.com AMPK acts as a cellular energy sensor or a "metabolic master switch." wikipedia.orgcaymanchem.com During times of high energy expenditure (e.g., exercise) or metabolic stress, ATP is consumed, leading to a relative increase in the concentrations of ADP and AMP. wikipedia.org The rising AMP levels, specifically a high AMP:ATP ratio, signal a low-energy state. wikipedia.org AMP binds to AMPK, causing a conformational change that activates the kinase. wikipedia.org Once activated, AMPK works to restore energy homeostasis by stimulating catabolic pathways that generate ATP (like glucose uptake and fatty acid oxidation) while simultaneously inhibiting anabolic, energy-consuming processes (like protein and lipid synthesis). wikipedia.org

Furthermore, AMP is the precursor to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in countless signal transduction pathways. ontosight.aisigmaaldrich.com The enzyme adenylate cyclase synthesizes cAMP from ATP, a reaction often triggered by hormonal signals. wikipedia.org cAMP then mediates a wide range of cellular responses by activating protein kinase A (PKA), which phosphorylates specific target proteins, thereby altering their activity. sigmaaldrich.com This cAMP/PKA pathway is known to influence processes such as cell proliferation, differentiation, and apoptosis. sigmaaldrich.com

Influence on Cell Proliferation and Growth

Adenosine 5'-monophosphate sodium salt has demonstrated a significant, though complex, influence on the proliferation and growth of various cell types. Its effects are closely linked to its role in cellular energy and signaling pathways that govern cell cycle progression.

Effects on Keratinocyte Proliferation and Cell Cycle ProgressionThe influence of AMP2Na on skin cells, specifically keratinocytes, highlights its role in tissue turnover. Research has demonstrated that AMP promotes the proliferation and cell cycle progression of epidermal basal cells, which in turn accelerates epidermal turnover. This process is fundamental to skin rejuvenation and maintenance.
Experimental ModelCompound UsedObserved Effect on ProliferationSource
Primary Cultured KeratinocytesAdenosine 5'-monophosphate disodium (B8443419) saltInduces growth at low concentrations
Primary Cultured KeratinocytesAdenosine 5'-monophosphate disodium saltInhibits growth at high concentrations
Hairless Rats (in vivo)Adenosine 5'-monophosphate disodium saltSignificantly higher number of basal cells in DNA synthetic period
Guinea Pigs (in vivo)Adenosine 5'-monophosphate disodium saltSignificantly shorter stratum corneum transit time

Modulation of Cellular Energy Sensing

One of the most critical functions of AMP is its role as a key indicator of the cell's energy status. It acts as an allosteric modulator for several enzymes, most notably AMP-activated protein kinase (AMPK). caymanchem.com AMPK is a master sensor of cellular energy that becomes activated when the intracellular ratio of AMP to Adenosine triphosphate (ATP) increases, signaling a low-energy state. caymanchem.com

Activation of AMPK by AMP initiates a cascade of events designed to restore energy homeostasis. It stimulates catabolic pathways that generate ATP (like glycolysis and fatty acid oxidation) while simultaneously inhibiting anabolic pathways that consume ATP (such as protein and lipid synthesis). This positions Adenosine 5'-monophosphate at the core of cellular energy regulation, ensuring that energy supply meets demand.

Impact on Angiogenesis

Angiogenesis, the formation of new blood vessels, is a vital process in development and wound healing but also contributes to pathological conditions. gene.com The broader family of adenosine compounds, including AMP, plays a role in modulating this process. While some studies have found AMP itself to be ineffective in directly stimulating endothelial cell proliferation, its downstream effects and related molecules are pro-angiogenic. nih.gov

The activation of AMPK, which is directly influenced by AMP levels, can promote angiogenesis through the increased production of Vascular Endothelial Growth Factor (VEGF). nih.gov VEGF is a potent signaling protein that stimulates the growth of new blood vessels. gene.com Furthermore, adenosine, a metabolite of AMP, has been shown to stimulate endothelial cell migration, proliferation, and tube formation, and can contribute significantly to the angiogenic response in hypoxic tissues. nih.gov Adenosine achieves this in part by stimulating the release of pro-angiogenic factors like VEGF from various cells, including endothelial and immune cells. nih.gov

Induction of Hypometabolic States

By inducing this state, AMP provides a protective effect against hypoxic (low oxygen) and anoxic (no oxygen) conditions. In animal studies, pretreatment with AMP almost doubled the survival time of mice under such conditions. nih.gov This protective state is believed to be triggered by AMP's influence on erythrocytes, reducing their oxygen transport capabilities and thereby signaling a systemic reduction in metabolic activity. plos.org This induced hypometabolism is temporary, with physiological functions returning to baseline levels within a few hours. nih.gov

Physiological ParameterEffect of AMP Administration in MiceMagnitude of ChangeSource
Survival Time (Hypoxic/Anoxic)IncreasedAlmost doubled nih.gov
Core Body TemperatureDecreasedRapid drop nih.gov
Heart RateDecreasedReduced by half in <10 min nih.gov
Respiratory RateDecreasedReduced by half in <10 min nih.gov
AlertnessDecreasedReduced responsiveness to arousal nih.gov
Lowering Mitochondrial Metabolism

Adenosine 5'-monophosphate has been shown to induce a hypometabolic state by directly influencing mitochondrial activity. nih.gov In neuronal cells, the addition of AMP leads to a dose-dependent reduction in the mitochondrial membrane potential (ΔΨm). nih.gov This decrease in membrane potential signifies a slowdown of mitochondrial respiration. nih.gov The mechanism involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. nih.gov Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth and metabolism. nih.gov This signaling cascade results in a rapid disengagement of mitochondrial metabolism, effectively reducing the cell's energy expenditure. nih.gov

Studies on both mouse and human neuronal cell cultures have demonstrated that AMP treatment can diminish mitochondrial respiration. nih.gov This effect is crucial as it allows neurons, which are heavily reliant on oxidative phosphorylation, to enter a state of reduced metabolic activity. nih.govnih.gov This induced hypometabolism is a protective strategy, particularly under conditions of limited oxygen supply. nih.gov

Table 1: Effect of Adenosine 5'-Monophosphate on Neuronal Mitochondrial Metabolism

Cell TypeTreatmentObserved Effect on MitochondriaKey Signaling Molecules Involved
Mouse Neuronal CellsAdenosine 5'-MonophosphateReduced membrane potential (ΔΨm)AMP-activated protein kinase (AMPK)
Human Neuronal CellsAdenosine 5'-MonophosphateDose-dependent reduction in ΔΨmAMP-activated protein kinase (AMPK), mTORC1
Reduction of Oxygen Demand

A direct consequence of lowered mitochondrial metabolism is a significant reduction in cellular oxygen demand. The brain, for instance, accounts for approximately 20% of the body's total oxygen consumption at rest due to the high energy requirements of neurons. nih.gov By slowing mitochondrial respiration, AMP effectively curtails this demand. nih.gov

Research has shown that administering AMP to mice leads to a transient decrease in their respiratory rate, which is indicative of a reduced systemic oxygen requirement. nih.gov This reduction in oxygen demand is a key component of the protective effects observed during hypoxic (low oxygen) or anoxic (no oxygen) conditions. nih.gov By temporarily bypassing the need for oxygen, AMP allows cells and organisms to better tolerate periods of oxygen deprivation. nih.gov Pretreatment with AMP has been found to almost double the survival time of mice under hypoxic conditions, highlighting the efficacy of this mechanism. nih.gov This suggests that AMP induces a hypometabolic state that delays the processes that damage mitochondria and other organs following hypoxia. nih.govnih.gov

Table 2: Research Findings on AMP-Induced Reduction of Oxygen Demand

SubjectConditionAMP Treatment EffectOutcome
MiceHypoxia (6% O2)Pretreatment with AMPNearly doubled survival time
MiceAnoxia (<1% O2)Pretreatment with AMPNearly doubled survival time
Neuronal CellsIn VitroAMP administrationSlowed mitochondrial respiration
Effects on Mitochondrial and Cytosolic Calcium Signaling

Calcium (Ca2+) is a ubiquitous second messenger, and its concentration within the mitochondria and cytosol is tightly regulated to control a vast array of cellular processes. AMP has been shown to modulate Ca2+ signaling in both compartments. nih.gov

In neuronal cells, AMP treatment leads to the inhibition of both mitochondrial and cytosolic Ca2+ signaling in resting and stimulated neurons. nih.gov This effect is mediated through the AMPK-mTORC1 signaling pathway. nih.gov The mitochondrial calcium uniporter (MCU) is the primary channel for calcium entry into the mitochondria, a process driven by the mitochondrial membrane potential. nih.govwikipedia.org By reducing the membrane potential, AMP indirectly curtails the driving force for mitochondrial Ca2+ uptake.

Furthermore, studies in dendritic cells have shown that extracellular AMP can increase the intracellular Ca2+ concentration in a time- and dose-dependent manner. nih.gov This suggests that AMP can trigger Ca2+ transients, which are brief increases in cytosolic calcium that can activate various signaling pathways. nih.govresearchgate.net In other cell types, it has been noted that activation of AMPK can lead to Ca2+ release from intracellular stores like the sarcoplasmic reticulum. nih.gov The interplay between AMP, cyclic AMP (cAMP), and cytosolic calcium can have opposing effects on certain cellular functions, indicating a complex regulatory network. jneurosci.org

Nucleoside Transport Pathway Interactions

The interaction of Adenosine 5'-monophosphate with nucleoside transport pathways is primarily indirect. Extracellular AMP itself is generally not transported into the cell. Instead, it is first dephosphorylated to adenosine by the action of ecto-5'-nucleotidase (also known as CD73), an enzyme located on the cell surface. snmjournals.orgahajournals.org

Once converted to adenosine, it can then be transported across the cell membrane by two major families of nucleoside transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). nih.govnih.govfrontiersin.org

Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides like adenosine across the cell membrane, driven by the concentration gradient. ahajournals.orgresearchgate.net

Concentrative Nucleoside Transporters (CNTs): These are active transporters that move nucleosides into the cell against a concentration gradient, a process that is typically dependent on a sodium gradient. nih.govfrontiersin.org

After adenosine enters the cell via these transporters, it is rapidly re-phosphorylated back to AMP by adenosine kinase. nih.gov This intracellular "trapping" mechanism, by adding a charged phosphate (B84403) group, prevents the molecule from exiting the cell via ENTs and helps maintain the intracellular concentration of nucleotides. nih.gov Therefore, while AMP is the end product of this pathway inside the cell, its direct interaction with the transport proteins is limited to its dephosphorylated form, adenosine. snmjournals.org

Synthetic Chemistry and Derivative Research of Adenosine 5 Monophosphate Sodium Salt

Chemical Synthesis Methodologies

The chemical synthesis of Adenosine (B11128) 5'-monophosphate sodium salt primarily involves the phosphorylation of its precursor, adenosine. This process requires the selective introduction of a phosphate (B84403) group at the 5'-hydroxyl position of the ribose sugar.

Phosphorylation of Adenosine

A common laboratory and industrial method for the synthesis of AMP is the phosphorylation of adenosine using phosphorylating agents. One of the most effective reagents for this transformation is phosphoryl trichloride (B1173362) (POCl₃). The reaction is typically carried out in a suitable solvent, and the process involves the activation of the phosphate group to facilitate its attachment to the adenosine molecule.

The reaction mechanism involves the nucleophilic attack of the 5'-hydroxyl group of adenosine on the phosphorus atom of phosphoryl trichloride. This is followed by hydrolysis of the resulting intermediate to yield adenosine 5'-monophosphate. The efficiency and selectivity of this reaction can be influenced by various factors, including the choice of solvent, reaction temperature, and the presence of activating agents.

ReagentDescription
Phosphoryl trichloride (POCl₃) A strong phosphorylating agent commonly used for the synthesis of nucleotide monophosphates.
Triethyl phosphate Often used as a solvent and can also act as a phosphorylating agent in some methods.
Phosphorus pentoxide (P₄O₁₀) A powerful dehydrating agent that can be used in conjunction with phosphoric acid for phosphorylation.

This table provides an overview of common reagents used in the phosphorylation of adenosine.

Research has demonstrated various modifications to the phosphorylation process to improve yield and purity. For instance, the use of protecting groups on the 2'- and 3'-hydroxyl groups of the ribose can enhance the selectivity of the phosphorylation at the 5'-position.

Considerations for Salt Form Derivation (e.g., monosodium, disodium)

Adenosine 5'-monophosphoric acid is a dibasic acid, meaning it has two acidic protons on the phosphate group that can be neutralized by a base to form salts. The formation of either the monosodium or disodium (B8443419) salt of AMP is critically dependent on the pH of the solution during the neutralization and crystallization steps.

The control of pH is paramount in selectively isolating the desired salt form. The addition of one equivalent of a sodium base, such as sodium hydroxide (B78521) (NaOH), to AMP will primarily yield the monosodium salt. Subsequent addition of a second equivalent of the base will lead to the formation of the disodium salt.

Salt FormpH Range (approximate)
Monosodium Adenosine 5'-monophosphate Acidic to slightly acidic (pH ~4-5)
Disodium Adenosine 5'-monophosphate Neutral to slightly alkaline (pH ~7-8)

This interactive table illustrates the approximate pH ranges for the formation of monosodium and disodium salts of AMP.

The precise pH for optimal crystallization of each salt form can also be influenced by factors such as temperature and the concentration of the solution. Careful monitoring and adjustment of the pH are therefore essential for the industrial production of specific AMP sodium salt forms.

Enzymatic Synthesis Approaches

Enzymatic methods for the synthesis of Adenosine 5'-monophosphate offer several advantages over chemical synthesis, including higher specificity, milder reaction conditions, and often higher yields with fewer byproducts.

Use of Nucleoside Phosphotransferases

Nucleoside phosphotransferases are a class of enzymes that catalyze the transfer of a phosphate group from a donor molecule to a nucleoside acceptor. These enzymes can be effectively employed for the synthesis of AMP from adenosine. The phosphate donor is typically another nucleotide or a small phosphorylated molecule.

The reaction catalyzed by a nucleoside phosphotransferase can be represented as:

Phosphate Donor + Adenosine ⇌ Donor without Phosphate + Adenosine 5'-monophosphate

The specificity of the enzyme for both the phosphate donor and the acceptor nucleoside is a key factor in the efficiency of the synthesis. Research has focused on identifying and characterizing nucleoside phosphotransferases from various microbial sources that exhibit high activity and stability, making them suitable for industrial-scale production of AMP.

Advanced Derivatives and Analogs

The core structure of Adenosine 5'-monophosphate can be chemically modified to produce a variety of derivatives with important biological activities. One of the most significant of these is cyclic Adenosine Monophosphate (cAMP).

Cyclic Adenosine Monophosphate (cAMP) Sodium Salt

Cyclic Adenosine Monophosphate (cAMP) is a crucial second messenger molecule involved in numerous signal transduction pathways. While cAMP is a derivative of adenosine, its primary biological synthesis route is not directly from AMP but from adenosine triphosphate (ATP) through the action of the enzyme adenylyl cyclase.

However, for research and therapeutic purposes, chemical synthesis routes can be employed. The synthesis of cAMP from AMP involves an intramolecular cyclization reaction. This typically requires the activation of the 5'-phosphate group of AMP, followed by a nucleophilic attack from the 3'-hydroxyl group of the ribose sugar to form the characteristic 3',5'-cyclic phosphodiester bond. This process often involves the use of condensing agents and protective group chemistry to ensure the desired cyclization.

Once cyclic AMP is synthesized, its sodium salt can be readily prepared by reacting it with a stoichiometric amount of a sodium base, such as sodium bicarbonate or sodium hydroxide, followed by purification and crystallization. The resulting cAMP sodium salt is a stable and water-soluble compound, facilitating its use in various biological assays and applications.

DerivativePrecursorKey Synthetic Step
Cyclic Adenosine Monophosphate (cAMP) Adenosine Triphosphate (ATP)Enzymatic cyclization by adenylyl cyclase (biological)
Cyclic Adenosine Monophosphate (cAMP) Adenosine 5'-monophosphate (AMP)Chemical intramolecular cyclization (synthetic)

This table outlines the primary precursors and key synthetic steps for the formation of cyclic AMP.

Cyclic Di-Adenosine Monophosphate (c-di-AMP) Sodium Salt

Cyclic di-adenosine monophosphate (c-di-AMP) is a ubiquitous second messenger molecule found in many bacteria and archaea. wikipedia.org It plays a crucial role in various cellular processes, including cell wall homeostasis, potassium transport, and DNA integrity sensing. wikipedia.org In recent years, c-di-AMP has also been recognized as a key activator of the innate immune system in eukaryotes.

Enzymatic Synthesis of c-di-AMP

The primary route for c-di-AMP synthesis in bacteria is through the enzymatic activity of diadenylate cyclases (DACs), also known as diadenylyl cyclases (CdA). wikipedia.org These enzymes catalyze the condensation of two molecules of adenosine triphosphate (ATP) to form c-di-AMP, with the release of two pyrophosphate molecules. wikipedia.org This reaction is dependent on the presence of metal ion cofactors, typically manganese or cobalt. wikipedia.org

Several classes of DAC enzymes have been identified, with CdaA being a prominent membrane-bound DAC. wikipedia.org Some bacteria, such as Bacillus subtilis, possess additional DAC enzymes like DisA and CdaS. wikipedia.org The activity of these enzymes is tightly regulated within the cell. For instance, in Lactococcus lactis, the GImM I154F mutation can inhibit CdaA activity. wikipedia.org

A straightforward method for the enzymatic synthesis of c-di-AMP and its analogs utilizes the promiscuous cyclic-AMP-GMP synthetase, DncV. researchgate.net This approach allows for the efficient production of various c-di-AMP analogs, including those with phosphorothioate (B77711) backbone modifications and 2'-amino sugar substitutions, without the need for protecting groups or organic solvents. researchgate.net

Table 1: Key Enzymes in c-di-AMP Metabolism

Enzyme ClassFunctionSubstrate(s)Product(s)Cofactor(s)
Diadenylate Cyclase (DAC/CdaA/DisA)Synthesis2 ATPc-di-AMP, 2 PPi
Phosphodiesterase (PDE)Degradationc-di-AMPpApA or 2 AMP
Cyclic-AMP-GMP Synthetase (DncV)Synthesis (in vitro)ATPc-di-AMPMn²⁺, Co²⁺
Chemical Synthesis of c-di-AMP

While enzymatic methods are common, chemical synthesis provides an alternative route for producing c-di-AMP and its derivatives. One reported method involves the intramolecular cyclization of 5'-AMP. This process can be facilitated by dissolving 5'-AMP with dicyclohexylcarbodiimide (B1669883) (DCC) and a morpholine (B109124) double salt, followed by heating. The resulting product is then added dropwise to a pyridine (B92270) solution of DCC to promote the intramolecular cyclization reaction, which helps to minimize intermolecular side reactions. google.com

Crystal Form Research of c-di-AMP Sodium Salt

The three-dimensional structure of c-di-AMP and its synthesizing enzymes has been elucidated through X-ray crystallography. The crystal structure of the c-di-AMP-synthesizing enzyme CdaA from Listeria monocytogenes has been determined in its apo form and in complex with its product, c-di-AMP. nih.govnih.gov These studies reveal that DAC domains need to dimerize in a specific arrangement to catalyze the formation of c-di-AMP from two ATP molecules. nih.gov

The crystal structure of the CdaA–c-di-AMP complex from L. monocytogenes was solved at a resolution of 2.8 Å. The crystals belonged to the H32 space group and contained two CdaA molecules in the asymmetric unit. nih.gov Further research on CdaA from Enterococcus faecium and Streptococcus pneumoniae has provided additional insights into the structural variations and the role of different metal ions in catalysis. uni-goettingen.de

Table 2: Crystallographic Data for CdaA-c-di-AMP Complex

ParameterL. monocytogenes CdaA-c-di-AMP
Resolution (Å)2.8
Space GroupH32
Unit Cell Dimensions (Å)a = b = 121.90, c = 141.59
Molecules per Asymmetric Unit2
Agonistic Activity Towards STING and DDX41

In eukaryotic cells, c-di-AMP is a potent activator of the innate immune system. It functions as a direct agonist for the STING (Stimulator of Interferon Genes) protein. wikipedia.org The binding of c-di-AMP to STING induces a conformational change in the STING dimer, leading to its activation and the subsequent recruitment of TANK-binding kinase 1 (TBK1). glpbio.com This initiates a signaling cascade that results in the phosphorylation of Interferon Regulatory Factor 3 (IRF3) and the production of type I interferons and other pro-inflammatory cytokines. glpbio.com

Furthermore, c-di-AMP can also be recognized by the DEAD-box helicase DDX41, which then complexes with STING to activate the downstream signaling pathway. nih.gov The interaction between c-di-AMP, DDX41, and STING is a critical mechanism for the host's recognition of bacterial infection and the initiation of an appropriate immune response. nih.govresearchgate.net Knockdown of DDX41 has been shown to inhibit the induction of innate immune genes in response to c-di-AMP. nih.gov

Adenosine 5'-O-Monophosphorothioate (5'-AMPS) Sodium Salt

Adenosine 5'-O-monophosphorothioate (5'-AMPS) is a derivative of adenosine monophosphate where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom. This modification confers unique chemical properties and biological activities.

Research has shown that 2-alkylthio derivatives of 5'-AMPS, such as 2-ethylthio-AMPS, act as inhibitors of human platelet aggregation induced by adenosine 5'-diphosphate (ADP). nih.gov These compounds exhibit specific but noncompetitive inhibition, suggesting a distinct mechanism of action compared to competitive ADP receptor antagonists. nih.gov The order of potency for these AMP analogues was found to be 2-ethylthio-AMPS > 2-ethylthio-AMP > 2-(pentan-l-yl)thio-AMP > 2-methylthio-AMP. nih.gov 5'-AMPS also serves as a substrate for enzymes like smooth muscle endothelial ecto-5′-nucleotidase and can stimulate the 5-lipoxygenase activity of rat polymorphonuclear leukocytes.

Arabinofuranosyl Adenosine 5'-Monophosphate (ara-AMP)

Arabinofuranosyl adenosine 5'-monophosphate (ara-AMP), also known as vidarabine (B1017) monophosphate, is an analogue of adenosine monophosphate containing an arabinose sugar moiety instead of ribose.

The synthesis of ara-AMP can be achieved starting from adenosine 5'-phosphate. nih.gov A key intermediate in this synthesis is 8, 2'-O-cycloadenosine 5'-phosphate. jst.go.jp Cleavage of the cyclo-bond in an N-acylated version of this intermediate by hydrogen sulfide, followed by desulfurization, yields the final ara-AMP product. jst.go.jp A multi-enzymatic, one-pot cascade reaction has also been developed for the synthesis of ara-AMP, offering a more streamlined approach. mdpi.com

Derivative research on ara-AMP has led to the development of compounds with modified properties. For example, 1-beta-D-arabinofuranosylcytosine-5'-stearylphosphate (stearyl-ara-CMP) is a lipophilic, orally active derivative of ara-C that is resistant to deamination. nih.gov This highlights the potential for modifying the phosphate group to enhance the therapeutic profile of arabinonucleoside analogues.

Other Functionalized Analogs for Research Probes

The strategic chemical modification of Adenosine 5'-monophosphate (AMP) has yielded a diverse toolkit of functionalized analogs that serve as indispensable probes in biochemical and cellular research. These probes are engineered with specific reporter groups or reactive moieties that enable the detection, visualization, and characterization of AMP-binding proteins and their associated biological processes. The introduction of fluorescent, spin-labeled, biotinylated, and photo-reactive groups onto the AMP scaffold allows for a wide range of experimental applications, from studying enzyme kinetics and protein-ligand interactions to identifying and isolating novel AMP-binding proteins.

Fluorescent Analogs

Fluorescent analogs of AMP are powerful tools for real-time monitoring of enzymatic reactions and binding events. These molecules are designed to exhibit changes in their fluorescent properties upon binding to a protein, providing insights into the dynamics of these interactions.

One prominent class of fluorescent AMP analogs includes those derivatized with the 2'-(or 3')-O-(N-methylanthraniloyl) (Mant) group. Mant-AMP is a compact, environmentally sensitive fluorescent probe. jenabioscience.com Its fluorescence intensity often increases upon binding to a protein, making it a valuable tool for equilibrium and stopped-flow kinetic analyses of small GTPases, motor proteins, and other ATP/AMP binding proteins. jenabioscience.com The Mant fluorophore can also act as a FRET (Förster Resonance Energy Transfer) probe in conjunction with intrinsic protein fluorescence from tryptophan or tyrosine residues. jenabioscience.com

Another group of fluorescent analogs is the 2',3'-trinitrophenyl (TNP) derivatives, such as TNP-AMP. These were among the first fluorescent analogs used to study G-proteins and other ATP-binding proteins. jenabioscience.com Additionally, etheno-derivatives, like ε-AMP (formed by the reaction of AMP with chloroacetaldehyde), are commonly used fluorescent substrates for various enzymes, including motor proteins and kinases. jenabioscience.com

The following table summarizes key characteristics of some intrinsically fluorescent adenosine analogs:

Fluorescent Analogλex (nm)λem (nm)Key Features & Applications
2',3'-TNP-AMP 470552Historically used as substrates for G-proteins and ATP binding proteins. jenabioscience.com
2',3'-Mant-AMP 355448Environmentally sensitive fluorescence; used for studying kinetics of small GTPases, heterotrimeric G-proteins, and motor proteins; acts as a FRET probe. jenabioscience.com
2',3'-Ant-AMP 332423A substitute for Mant-probes, with specific applications for tubulin, dynein, and CaM. jenabioscience.com
ε-AMP 300415Commonly used substrate for motor proteins and kinases. jenabioscience.com

This table is based on data for adenosine nucleotide analogs, which share similar fluorescent properties.

Spin-Labeled Analogs

Spin-labeled analogs of AMP incorporate a stable free radical, typically a nitroxide moiety, which can be detected by Electron Paramagnetic Resonance (EPR) spectroscopy. These probes provide information about the local environment and conformational changes of the molecule upon binding to a macromolecule.

A notable example is 8-[[[(2,2,5,5-tetramethyl-1-oxy-3-pyrrolidinyl)carbamoyl]methyl]thio]adenosine 5'-phosphate (8-slAMP). This analog was synthesized and characterized as a competitive inhibitor of AMP nucleosidase. nih.gov The EPR spectrum of 8-slAMP bound to the enzyme revealed a highly immobilized nitroxide group, indicating a constrained binding pocket. nih.gov Such probes are particularly useful for studying proteins that are suspected to bind AMP analogs in a syn conformation. nih.gov

Another type of spin-labeled AMP analog involves the attachment of a 2,2,6,6-tetramethylpiperidine-1-oxyl (Tempo) group at the 6-position of the purine (B94841) ring, creating Tempo-AMP. nih.gov These spin-labeled nucleotides have been shown to be effective substitutes for their natural counterparts in various biochemical systems, for example, in studies involving E. coli glutamine synthetase. nih.gov

Biotinylated Analogs

Biotinylation is a powerful technique for labeling and purifying proteins. Biotinylated AMP analogs are used as affinity probes to isolate and identify AMP-binding proteins due to the high-affinity interaction between biotin (B1667282) and streptavidin or avidin.

These probes are typically synthesized by attaching a biotin molecule to the AMP scaffold via a linker arm. nih.gov For instance, 5'- and N6-biotin derivatives of AMP have been developed. nih.gov The synthesis can involve the reaction of AMP with a biotin derivative containing a reactive group, such as an N-hydroxysuccinimide ester (biotin-SE). nih.gov Biotinylated nucleotides are widely used for the non-fluorescent labeling of nucleic acids and for affinity purification applications. jenabioscience.com For example, a biotinylated ATP analog, 2-[(6-biotinylamido)-hexylthio]ATP, was successfully used for the one-step enrichment of the P2Y(1) receptor. nih.gov

Photo-Cross-Linking Probes

Photo-cross-linking probes are designed to form a covalent bond with their binding partners upon activation with UV light. These probes typically contain a photo-activatable group, such as an azido (B1232118), benzophenone, or diazirine moiety. rsc.org This technique allows for the irreversible capture of protein-ligand interactions, facilitating the identification of binding partners.

Adenosine analogs carrying photoaffinity groups have become important tools for the proteome-wide investigation of adenosine binding proteins (ABPs). rsc.org For instance, an adenosine analog featuring a photo-activatable azido group and a biotin tag was synthesized for the labeling and affinity enrichment of ABPs. rsc.org Such probes enable the capture and subsequent identification of proteins that interact with adenosine or its derivatives in complex biological samples like cell lysates. rsc.org The design of these probes often involves appending the photo-reactive group to the adenosine core structure, which acts as the "warhead" for binding. rsc.org

Applications of Adenosine 5 Monophosphate Sodium Salt in Research Methodologies

Reagent in Molecular Biology Experiments

In the realm of molecular biology, Adenosine (B11128) 5'-monophosphate sodium salt serves as a fundamental reagent, contributing to the investigation of nucleic acids and the maintenance of cell cultures.

Nucleic Acid Research Applications

Adenosine 5'-monophosphate (AMP) is a foundational component of ribonucleic acid (RNA) and plays a role in the synthesis and study of nucleic acids. genscript.com Research has utilized AMP to investigate the fundamental processes of nucleic acid assembly. For instance, studies have explored how AMP molecules organize within lipid matrices, providing insights into the potential non-enzymatic polymerization of nucleotides into RNA-like polymers, a concept central to understanding the origins of life. nih.gov X-ray scattering techniques have been employed to observe the lateral organization of AMP molecules confined in these environments, revealing an entangled structure where phosphate (B84403) and ribose groups are in close proximity, which could facilitate the formation of phosphodiester bonds. nih.gov

Molecular dynamics simulations have further elucidated the behavior of AMP and other nucleotides in the presence of various prebiotic mineral surfaces, studying the formation of pre-polymers. researchgate.net These computational studies analyze hydrogen bond potentials and charge distributions of AMP to model its interactions and potential for self-assembly. researchgate.net

Cell Culture Media Component

Adenosine 5'-monophosphate sodium salt is a valuable supplement in cell culture media, promoting cell growth and proliferation. chemimpex.comhimedialabs.com Its inclusion in media formulations can lead to enhanced DNA synthesis, indicating an increased rate of cell division. himedialabs.com The addition of 5'-AMP has been shown to stimulate the proliferation of quiescent (non-dividing) cells. himedialabs.com It is a recognized constituent of specific media formulations, such as the Minimum Essential Medium (Alpha modification). himedialabs.com The positive effects of AMP on cell viability and growth make it a crucial component for research in tissue engineering and regenerative medicine. chemimpex.com

Table 1: Examples of Cell Culture Media Containing Adenosine 5'-Monophosphate

Media FormulationPurposeReference
Minimum Essential Medium (Alpha modification)General cell culture himedialabs.com
Custom media for endothelial cell growthAngiogenesis research himedialabs.com

Substrate in Enzymatic Assays

The role of Adenosine 5'-monophosphate sodium salt as a substrate is pivotal in the field of enzymology, enabling the detailed study of enzyme function and metabolic processes.

Investigation of Enzyme Kinetics

Enzyme kinetics, the study of the rates of enzyme-catalyzed reactions, frequently utilizes AMP as a substrate to determine key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax). wikipedia.orgucl.ac.uk These parameters provide insights into the enzyme's affinity for its substrate and its catalytic efficiency. ucl.ac.uk

For example, studies on AMP aminohydrolase have investigated how the concentration of AMP affects the initial velocity of the reaction. researchgate.net Such experiments reveal the substrate saturation kinetics of the enzyme under different conditions. researchgate.net Similarly, the kinetics of enzymes like adenylate kinase and 5'-nucleotidase have been explored using AMP and its analogs, providing a deeper understanding of their substrate specificity.

A study on the hydrolysis of Adenosine 5'-monophosphate disodium (B8443419) salt under various pH conditions determined the second-order base-catalyzed rate constant, providing quantitative data on the stability and reactivity of the P-O bond, which is fundamental to understanding enzymatic cleavage. researchgate.net

Table 2: Kinetic Parameters of Enzymes Utilizing AMP as a Substrate

EnzymeOrganism/SourceKm (for AMP)VmaxReference
5'-NucleotidaseCrotalus atrox venom12 µM-
AMP DeaminaseRabbit MuscleVaries with pH1730 ± 260 µmoles min⁻¹ mg⁻¹ researchgate.net

Elucidation of Metabolic Pathways

Adenosine 5'-monophosphate is a key regulator of cellular metabolism, and its sodium salt is used in research to unravel complex metabolic pathways. chemimpex.com A primary example is its role in the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. researchgate.netcaymanchem.com When cellular energy levels are low, the concentration of AMP rises, leading to the activation of AMPK. nih.gov Activated AMPK then phosphorylates various downstream targets to switch off anabolic (energy-consuming) pathways and switch on catabolic (energy-producing) pathways. nih.govresearchgate.net

Researchers use AMP to study the AMPK signaling pathway and its effects on glucose and lipid metabolism, protein synthesis, and gene expression. himedialabs.comresearchgate.net For instance, studies have shown that dietary supplementation with AMP can increase food intake while remodeling energy expenditure in mice, highlighting its role in systemic energy balance. foodandnutritionresearch.netfoodandnutritionresearch.net By introducing AMP into experimental systems, scientists can trace its effects on various metabolic markers and signaling molecules, thereby elucidating the intricate network of reactions that govern cellular energy. nih.gov

Table 3: Metabolic Pathways Influenced by AMP

PathwayKey Enzyme/Process AffectedEffect of Increased AMPReference
Glucose MetabolismGlycolysis, GluconeogenesisStimulates glycolysis, Inhibits gluconeogenesis nih.gov
Lipid MetabolismFatty Acid Oxidation, LipogenesisStimulates fatty acid oxidation, Inhibits lipogenesis himedialabs.com
Protein SynthesismTORC1 PathwayInhibition nih.gov
AutophagyULK1 ComplexActivation nih.govresearchgate.net

Measurement of Specific Enzyme Activities (e.g., 5'-nucleotidase activity)

Adenosine 5'-monophosphate sodium salt is the specific substrate used in assays to measure the activity of the enzyme 5'-nucleotidase. sigmaaldrich.com This enzyme catalyzes the hydrolysis of AMP into adenosine and inorganic phosphate. sigmaaldrich.com The activity of 5'-nucleotidase is often measured in clinical diagnostics and research to assess various physiological and pathological conditions.

A common method for assaying 5'-nucleotidase activity involves incubating the enzyme with a known concentration of AMP sodium salt under specific conditions of temperature and pH. sigmaaldrich.com The rate of the reaction is then determined by measuring the amount of inorganic phosphate produced over time. sigmaaldrich.com This can be achieved using a colorimetric reaction, for example, with ammonium (B1175870) molybdate (B1676688) and a reducing agent to produce a colored complex that can be quantified spectrophotometrically. sigmaaldrich.com

Table 4: Standard Conditions for 5'-Nucleotidase Enzymatic Assay

ParameterConditionReference
SubstrateAdenosine 5'-Monophosphate, Sodium Salt sigmaaldrich.com
pH9.0 sigmaaldrich.com
Temperature37 °C sigmaaldrich.com
BufferGlycine sigmaaldrich.com
Detection MethodSpectrophotometric (A660nm) sigmaaldrich.com

Adenosine 5'-monophosphate (AMP), often used in its stable sodium salt form, is a pivotal molecule in biochemical research. Its fundamental role in cellular metabolism and signaling pathways makes it an indispensable tool for investigating a wide array of biological processes. Researchers utilize Adenosine 5'-monophosphate sodium salt to explore cellular energy states, model disease conditions like ischemia, trace metabolic pathways, and study interactions at the interface of biology and materials science.

Studies on Cellular Energy Dynamics

Adenosine 5'-monophosphate is a critical indicator and regulator of the cell's energy status. In research, its sodium salt is used to probe the intricate mechanisms that govern cellular energy homeostasis. A primary focus of this research is the AMP-activated protein kinase (AMPK) pathway. nih.govannualreviews.org AMPK functions as a cellular energy sensor; when energy levels are low, the ratio of AMP to Adenosine triphosphate (ATP) increases, leading to the activation of AMPK. nih.gov

Once activated, AMPK orchestrates a significant shift in cellular metabolism to restore energy balance. nih.gov It stimulates catabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation, while simultaneously inhibiting anabolic, energy-consuming processes like protein and lipid synthesis. nih.govnih.gov Research using AMP helps elucidate how cells adapt their metabolic processes to conserve energy under stress. youtube.com For example, studies have shown that introducing AMP to perfused rat livers leads to increased glucose and urea (B33335) output, demonstrating AMP's role in stimulating glycogen (B147801) breakdown and amino acid catabolism. nih.gov This makes Adenosine 5'-monophosphate sodium salt a key compound for studying metabolic regulation and the cellular response to energy deprivation. nih.govnih.gov

Table 1: Effects of AMPK Activation on Cellular Metabolism

Metabolic Process Effect of AMPK Activation Target Pathway/Molecule Outcome
Glucose Metabolism Stimulation Glucose Transporter (GLUT) translocation Increased glucose uptake
Inhibition Gluconeogenesis Decreased glucose production
Lipid Metabolism Inhibition Acetyl-CoA carboxylase (ACC) Decreased fatty acid synthesis
Stimulation Fatty Acid Oxidation Increased ATP production nih.gov
Protein Synthesis Inhibition mTOR (mechanistic target of rapamycin) pathway Conservation of energy

Models for Ischemia and Hypoxia Research

Ischemia (restricted blood flow) and hypoxia (low oxygen) are central to many pathological conditions, and Adenosine 5'-monophosphate sodium salt is a valuable tool in modeling these states. During ischemic and hypoxic events, cellular ATP is rapidly consumed, leading to a rise in AMP levels. This accumulation of AMP is a key signal of metabolic stress. researchgate.net Research has shown that administering AMP can induce a protective, hypometabolic state. nih.govnih.gov

Table 2: Effect of AMP Pretreatment on Survival in Mice Under Hypoxic Conditions

Condition Treatment Group Mean Survival Time (seconds) Finding
Hypoxia (6% O₂) Saline (Control) 578 AMP nearly doubled survival time. nih.gov
AMP 1085
Anoxia (<1% O₂) Saline (Control) 68 AMP significantly prolonged survival. nih.gov
AMP 115

Investigation of Nucleotide Degradation in Biological Samples

Adenosine 5'-monophosphate sodium salt is a primary substrate used to investigate the pathways of nucleotide degradation. The breakdown of purine (B94841) nucleotides is a fundamental cellular process for salvaging components and removing excess metabolites. pharmacy180.com The degradation of AMP can proceed through two main initial steps: deamination by adenosine deaminase to form inosine (B1671953) monophosphate (IMP), or dephosphorylation by 5'-nucleotidase to form adenosine.

These intermediates are further catabolized through a series of enzymatic reactions involving purine nucleoside phosphorylase and xanthine (B1682287) oxidase, ultimately leading to the production of uric acid as the final excretory product in humans. pharmacy180.com Researchers use AMP to study the kinetics and regulation of these enzymes in various biological samples, from cell cultures to tissue homogenates. nih.gov Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to separate and quantify the successive degradation products like hypoxanthine, xanthine, and uric acid in samples such as cerebrospinal fluid, providing insights into metabolic disorders and cellular turnover. nih.govresearchgate.net

Table 3: Key Enzymes in the Degradation Pathway of Adenosine 5'-Monophosphate (AMP)

Enzyme Action Substrate Product
5'-Nucleotidase Removes the phosphate group AMP Adenosine
Adenosine deaminase Removes the amino group Adenosine Inosine
Purine nucleoside phosphorylase Cleaves the glycosidic bond Inosine Hypoxanthine
Xanthine oxidase Catalyzes oxidation Hypoxanthine Xanthine
Xanthine oxidase Catalyzes oxidation Xanthine Uric Acid

Studies on Biomolecule-Mineral Surface Interactions (e.g., apatite)

The interaction between biological molecules and mineral surfaces is critical in fields like biomineralization and the development of biocompatible materials. wikipedia.org Adenosine 5'-monophosphate sodium salt serves as a model compound to study how nucleotides adsorb onto mineral surfaces, particularly apatite, the primary mineral component of bone and teeth. researchgate.net

Research has confirmed a direct chemical interaction between AMP molecules and the surface of apatite nanocrystals. researchgate.net Studies utilizing techniques like Fourier-transform infrared spectroscopy (FTIR) have shown that AMP likely binds to the apatite surface through its phosphate group and potentially through the nitrogen atoms in the adenine (B156593) ring. frontiersin.org Understanding this adsorption is crucial as it provides a foundational model for the more complex interactions of larger nucleic acids like DNA and RNA with mineral substrates. researchgate.net These investigations are relevant to bone metabolism, where extracellular nucleotides can influence mineralization processes, and to the development of apatite-based materials for biomedical applications. oup.comnih.gov

Table 4: Summary of Research Findings on AMP-Apatite Interactions

Research Focus Methodology Key Findings Reference
Adsorption Isotherm UV Spectroscopy, Titration Characterized the equilibrium adsorption of AMP onto nanocrystalline apatite. researchgate.netresearchgate.net
Chemical Interaction FTIR Spectroscopy Confirmed chemical bonding between AMP molecules and the apatite surface. researchgate.net
Binding Mechanism In situ ATR-FTIR Suggested AMP adsorbs via its phosphate moiety and the adenine ring's N7 atom and π electron systems. frontiersin.org

Photodegradation Studies in Environmental Contexts (e.g., marine environment)

In environmental science, Adenosine 5'-monophosphate sodium salt is used to study the fate of organic phosphorus compounds in aquatic ecosystems. Organic phosphorus is a potential nutrient source for marine life, and its breakdown can influence the biogeochemical cycle of phosphorus. researchgate.net

Table 5: Key Findings from AMP Photodegradation Studies in Seawater

Parameter Studied Observation Implication Reference
Light Source UVB radiation is most reactive. Photodegradation is a viable pathway for AMP breakdown in the marine photic zone. researchgate.net
Reaction Kinetics Follows a pseudo-first-order equation. Allows for modeling the rate of phosphorus release from AMP. researchgate.net
Water Matrix Degradation is lower in seawater than in deionized water. Dissolved salts and other components in seawater affect the photolysis rate. researchgate.net
Metal Ions Fe³⁺ promotes photolysis. The presence of iron can accelerate the release of inorganic phosphate from AMP. researchgate.net

Analytical Methods for Characterization and Quantification of Adenosine 5 Monophosphate Sodium Salt

Spectroscopic Techniques

Spectroscopic methods are fundamental in the analysis of Adenosine (B11128) 5'-monophosphate (AMP) sodium salt, providing insights into its molecular structure and enabling its quantification.

UV Absorption Spectroscopy for Titration and Purity Assessment

UV-Visible spectroscopy is a widely used technique for the quantitative analysis and purity assessment of Adenosine 5'-monophosphate sodium salt, owing to the strong ultraviolet absorbance of the adenine (B156593) purine (B94841) ring.

The basis for this method is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. AMP exhibits a characteristic maximum absorbance (λmax) in the ultraviolet region at approximately 259 nm. researchgate.netnih.gov

For titration and quantification , a spectrophotometer is used to measure the absorbance of AMP solutions at this wavelength. A calibration curve is generated by measuring the absorbance of several standard solutions of known concentrations. researchgate.net This allows for the precise determination of AMP concentration in unknown samples. For example, a calibration curve for AMP concentrations ranging from 0.0078 to 0.078 mg/ml has been successfully used for its quantification. researchgate.net

For purity assessment , the molar extinction coefficient (ε) is a crucial parameter. This constant is a measure of how strongly a chemical species absorbs light at a given wavelength. For adenosine 5'-monophosphate (pA), the molar extinction coefficient at 260 nm (ε₂₆₀) has been determined to be 15.02 L/mmol/cm. nih.gov The purity of a sample can be assessed by preparing a solution of a known concentration and measuring its absorbance. By applying the Beer-Lambert equation (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration), the expected absorbance can be calculated. A significant deviation between the measured and calculated absorbance may indicate the presence of impurities or an incorrect concentration. This principle is also leveraged in the UV detectors used in liquid chromatography systems. nih.govakjournals.comakjournals.com

Chromatographic Techniques

Chromatography is a powerful separation technique essential for isolating and quantifying Adenosine 5'-monophosphate sodium salt from complex mixtures, such as biological extracts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most prevalent and robust method for the analysis of AMP, often in conjunction with its di- and triphosphate counterparts (ADP and ATP). The technique separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

Reversed-phase (RP) HPLC is a common approach. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.govnih.gov To enhance the retention and separation of highly polar analytes like AMP, ion-pairing agents are often added to the mobile phase. akjournals.comakjournals.com These agents, such as tetrabutylammonium (B224687) hydrogensulfate (TBAS), form a neutral ion pair with the charged analyte, increasing its retention on the nonpolar column. akjournals.comakjournals.com

Detection is typically performed using a UV detector set at a wavelength where AMP absorbs strongly, usually 254 nm or 259 nm. researchgate.netnih.govakjournals.comakjournals.com The area under the chromatographic peak is proportional to the concentration of the analyte, allowing for accurate quantification. HPLC methods have been developed and validated for linearity, selectivity, precision, and accuracy in various matrices, including cell extracts. nih.gov

Summary of HPLC Methods for Adenosine 5'-Monophosphate Analysis
Stationary Phase (Column)Mobile PhaseDetection WavelengthReference
C18 (3 × 150 mm, 2.7 µm)50 mM potassium hydrogen phosphate (B84403) (pH 6.80)254 nm nih.gov
Ion-pair reversed-phaseAcetonitrile and 50 mM monobasic potassium phosphate (pH 4.6) with 25 mM tetrabutylammonium hydrogensulfate (TBAS)254 nm akjournals.comakjournals.com
Reversed-phaseNot specifiedNot specified nih.gov

Liquid Chromatography (General)

Beyond standard reversed-phase HPLC, other liquid chromatography modes are employed to overcome the challenges associated with analyzing highly polar compounds like AMP.

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that uses a polar stationary phase and a mobile phase with a high concentration of a nonpolar organic solvent. nih.govqut.edu.au This technique is particularly effective for retaining and separating very polar species that are poorly retained in reversed-phase systems. HILIC has been successfully coupled with mass spectrometry for the analysis of nucleotides. nih.gov

Mixed-Mode Chromatography utilizes stationary phases with a combination of retention mechanisms, such as reversed-phase and ion-exchange. sielc.com This allows for enhanced selectivity and separation of complex mixtures. For example, a Newcrom B mixed-mode column, which combines reversed-phase and anion-exchange characteristics, can be used with a mobile phase of water, acetonitrile, and a sulfuric acid buffer to effectively separate adenosine mono-, di-, and triphosphates. sielc.com Another column, Primesep SB, is a reverse-phase column with embedded basic ion-pairing groups that can achieve baseline separation of these nucleotides. sielc.com

Anion-Exchange Chromatography is another suitable technique, as it separates molecules based on their net negative charge. chromatographyonline.com Given the negatively charged phosphate group, AMP interacts strongly with a positively charged anion-exchange stationary phase. A Shodex VT-50 2D column, for instance, has been used to analyze AMP and cyclic AMP (cAMP) using a 25 mM ammonium (B1175870) formate (B1220265) eluent. chromatographyonline.com

Mass Spectrometry Approaches

Mass Spectrometry (MS) is a highly sensitive and specific analytical technique used for the identification and quantification of Adenosine 5'-monophosphate sodium salt. It measures the mass-to-charge ratio (m/z) of ionized molecules. MS is almost always coupled with a separation technique, most commonly liquid chromatography (LC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of nucleotides in complex biological samples. nih.govnih.gov In this setup, the liquid chromatograph separates the components of the mixture, which are then ionized (e.g., by electrospray ionization, ESI) and introduced into the mass spectrometer. nih.govchromatographyonline.com A triple quadrupole mass spectrometer is often used, which allows for a highly selective detection mode called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion (the ionized AMP molecule) is selected, fragmented, and a specific product ion is monitored. This process provides excellent specificity and reduces chemical noise, enabling very low detection limits. nih.gov HILIC is a frequently used LC mode for LC-MS/MS analysis of nucleotides due to its compatibility with ESI and its effectiveness in retaining these polar molecules. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) has also been used for the identification and quantification of AMP, although it is less common than LC-MS. nih.gov This method typically requires derivatization of the non-volatile AMP molecule to make it volatile enough for gas chromatography. Despite this extra sample preparation step, GC-MS can provide highly specific and sensitive measurements. nih.gov

A notable LC-MS/MS method involves the dephosphorylation of AMP and other nucleotides to their corresponding nucleosides (adenosine in this case) before analysis. nih.gov This indirect approach simplifies the chromatography and can improve the accuracy of MS detection because the analytes no longer carry multiple negative charges from the phosphate groups, which can cause ion suppression. nih.gov

Summary of Mass Spectrometry Approaches for Adenosine 5'-Monophosphate Analysis
TechniqueSeparation MethodKey FeaturesReference
LC-MS/MSHydrophilic Interaction Liquid Chromatography (HILIC)Quantification of 26 different adenosine nucleotides and precursors in biological samples. nih.gov
LC-MS/MSSolid phase extraction followed by dephosphorylationIndirect quantification by converting AMP to adenosine; prevents ion suppression. nih.gov
GC-MSGas ChromatographyHighly specific and sensitive; requires derivatization of the analyte. nih.gov
LC-MSReversed-phase C18Fast analysis (3 min retention time); used for cyclic AMP (cAMP). nih.govresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a soft ionization technique that allows for the analysis of biomolecules, including nucleotides like Adenosine 5'-monophosphate (AMP). In this method, the analyte is co-crystallized with a matrix compound, and a pulsed laser is used to desorb and ionize the analyte molecules. The time it takes for the ions to travel through a flight tube to the detector is measured, which is proportional to their mass-to-charge ratio.

One of the challenges in the analysis of adenosine nucleotides by MALDI-TOF is the potential for fragmentation, specifically the cleavage of phosphate bonds, which can lead to misinterpretation of the data. To mitigate this, ionic liquid matrices (ILMs) have been employed to reduce fragmentation and enhance detection efficiency. For instance, 2,5-dihydroxybenzoic acid pyridine (B92270) (DHBP) has been identified as an effective matrix for the quantitative analysis of adenosine nucleotides. sigmaaldrich.com

The sample preparation for MALDI-TOF analysis is a critical step. It involves mixing the Adenosine 5'-monophosphate sodium salt solution with a suitable matrix solution, spotting the mixture onto a target plate, and allowing it to dry to form crystals. The choice of matrix is crucial for achieving optimal ionization and minimizing fragmentation. Common matrices for nucleotide analysis include 3-hydroxypicolinic acid (3-HPA) and 2,5-dihydroxybenzoic acid (DHB).

Table 1: Key Parameters in MALDI-TOF Analysis of Adenosine Nucleotides

ParameterDescriptionTypical Values/Considerations
Matrix A UV-absorbing compound that co-crystallizes with the analyte and facilitates desorption and ionization.3-Hydroxypicolinic acid (3-HPA), 2,5-Dihydroxybenzoic acid (DHB), Ionic Liquid Matrices (e.g., DHBP) sigmaaldrich.com
Laser Wavelength The wavelength of the laser used for desorption and ionization.Typically a nitrogen laser at 337 nm or a Nd:YAG laser at 355 nm.
Ionization Mode The polarity of the ions being detected.Both positive and negative ion modes can be used, depending on the analyte and matrix.
Mass Analyzer The component that separates ions based on their mass-to-charge ratio.Time-of-Flight (TOF) is commonly used for its high mass range and sensitivity.

Electrochemical and Other Methods

Spectrophotometry offers a convenient and accessible method for the quantification of Adenosine 5'-monophosphate sodium salt, often through indirect enzymatic assays or direct colorimetric reactions.

An example of an indirect assay involves a series of coupled enzymatic reactions. In one such method, AMP is converted to pyruvate (B1213749) in the presence of pyrophosphate and phospho(enol)pyruvate. This is followed by further enzymatic reactions that generate a colored product with a strong absorbance at 570 nm. The absorbance is directly proportional to the amount of AMP present in the sample. sigmaaldrich.com A similar continuous spectrophotometric assay monitors the production of AMP by coupling its conversion to inosine (B1671953) 5'-monophosphate (IMP) and the subsequent oxidation of IMP, which results in the reduction of nicotinamide (B372718) adenine dinucleotide (NAD+) to NADH, leading to a change in absorbance at 340 nm. nih.gov

More direct approaches utilize chromogenic reagents that interact with AMP to produce a color change. A notable example is a colorimetric chemosensor using a calix sigmaaldrich.comtriazolium-based sensing ensemble. This system demonstrates a selective and distinct color change from yellow to magenta in the presence of AMP, allowing for its simple and rapid detection. This method offers the advantage of selectively recognizing AMP over adenosine diphosphate (B83284) (ADP) and adenosine triphosphate (ATP).

Table 2: Comparison of Spectrophotometric Methods for AMP Quantification

MethodPrincipleWavelengthKey Features
Enzymatic Assay (Pyruvate Generation) Coupled enzymatic reactions converting AMP to a colored product. sigmaaldrich.com570 nmHigh-throughput compatible, sensitive to ≥10 μM AMP. sigmaaldrich.com
Enzymatic Assay (NADH Generation) Coupled enzymatic reactions leading to the production of NADH. nih.gov340 nmContinuous monitoring of AMP production. nih.gov
Calix sigmaaldrich.comtriazolium-based Sensor Direct colorimetric detection through host-guest interaction.Visible range (yellow to magenta)Selective for AMP over ADP and ATP, rapid response.

Fluorimetry provides a highly sensitive alternative for the quantification of Adenosine 5'-monophosphate sodium salt. Similar to spectrophotometry, many fluorimetric methods for AMP are based on coupled enzymatic reactions that produce a fluorescent signal.

One commercially available fluorometric assay kit for adenosine quantification is based on a multi-step enzymatic process that results in the formation of a fluorescent product measured at an excitation wavelength of 550 nm and an emission wavelength of 585 nm. This kit has a linear detection range of 0 to 20 μM. sigmaaldrich.com Another fluorometric assay for AMP involves the conversion of AMP to pyruvate, which is then used to generate hydrogen peroxide. The hydrogen peroxide is detected by a specific fluorometric probe in a reaction catalyzed by horseradish peroxidase. This assay has a detection sensitivity limit of approximately 1.6 µM.

Aptamer-based assays also offer a promising approach. A direct fluorescence polarization aptamer-based assay has been developed for the determination of adenosine, which could potentially be adapted for AMP. In this method, a fluorescently labeled aptamer binds to the target molecule, causing a change in the fluorescence polarization.

Table 3: Fluorimetric Methods for Adenosine/AMP Quantification

MethodPrincipleExcitation/Emission (nm)Detection Limit
Enzymatic Assay (Fluorescent Product) Multi-step enzymatic reactions leading to a fluorescent product. sigmaaldrich.com550 / 585Linear range: 0-20 μM sigmaaldrich.com
Enzymatic Assay (H₂O₂ Detection) Enzymatic generation of hydrogen peroxide detected by a fluorescent probe.Not specified~1.6 µM
Fluorescence Polarization Aptamer Assay Binding of a fluorescently labeled aptamer to the target.Not specified26 nM (for adenosine)

Chemiluminescence assays are known for their exceptional sensitivity and are well-suited for the detection of low concentrations of Adenosine 5'-monophosphate. These methods often rely on enzymatic reactions that ultimately lead to the emission of light.

The AMP-Glo™ Assay is a prominent example of a homogeneous luminescent assay for AMP. This system works by first terminating the AMP-generating reaction and removing any residual ATP. The AMP is then converted to ADP, which is subsequently converted to ATP. This newly generated ATP is then used in a luciferase reaction to produce a stable luminescent signal. This assay is versatile and can be used to measure AMP produced from various enzymatic reactions. promega.de

While many chemiluminescent assays are designed for cyclic AMP (cAMP), the principles can be adapted for 5'-AMP. For instance, a luciferase-based coupled enzyme assay has been developed for the quantification of 3'3'-cyclic-di-AMP, which involves the enzymatic conversion of the target molecule to AMP, followed by a luminescent detection step. nih.govnih.gov

Table 4: Chemiluminescence-Based Assay for AMP

Assay NamePrincipleKey Features
AMP-Glo™ Assay Enzymatic conversion of AMP to ATP, followed by a luciferase-luciferin reaction. promega.deHigh sensitivity, stable luminescent signal, suitable for high-throughput screening. promega.de
Adapted c-di-AMP Assay Enzymatic conversion of the analyte to AMP, coupled with a luminescent detection system. nih.govnih.govPotential for high sensitivity and specificity for AMP. nih.govnih.gov

Polarography is an electrochemical technique that can be used for the determination of electroactive compounds like Adenosine 5'-monophosphate. This method involves measuring the current that flows as a function of the potential applied to a dropping mercury electrode.

Differential pulse polarography has been successfully applied to the determination of adenine, adenosine, and their nucleotides, including AMP. acs.org The principle of this technique relies on the electrochemical reduction or oxidation of the purine ring of adenine at the mercury electrode. The resulting polarographic wave has a characteristic potential and a height that is proportional to the concentration of the analyte. This allows for both qualitative identification and quantitative measurement of Adenosine 5'-monophosphate in a sample. The use of differential pulse mode enhances the sensitivity and resolution of the measurement compared to classical DC polarography.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation and characterization of Adenosine 5'-monophosphate sodium salt. Both ¹H NMR and ³¹P NMR are commonly employed.

¹H NMR spectroscopy provides detailed information about the structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen atoms. In the ¹H NMR spectrum of AMP, distinct signals can be observed for the protons of the adenine base (H-2 and H-8) and the ribose sugar (H-1', H-2', H-3', H-4', and H-5'). The chemical shifts of these protons are sensitive to the conformation of the molecule and the surrounding chemical environment.

³¹P NMR spectroscopy is particularly useful for analyzing phosphorus-containing compounds like AMP. The ³¹P NMR spectrum of AMP typically shows a single resonance, and its chemical shift provides information about the electronic environment of the phosphorus nucleus in the phosphate group. This technique is also valuable for distinguishing AMP from ADP and ATP, as the phosphorus atoms in these molecules have different chemical shifts. sigmaaldrich.com

NMR can also be used to study the intramolecular conformation of AMP in solution, providing insights into the spatial arrangement of the adenine base relative to the ribose sugar.

Table 5: Representative NMR Data for Adenosine 5'-Monophosphate

NucleusType of InformationTypical Observations
¹H Structural confirmation, proton environmentDistinct signals for adenine and ribose protons.
³¹P Phosphate group characterizationA single resonance for the phosphate group, distinguishing it from ADP and ATP. sigmaaldrich.com

Flow Injection Analysis

Flow Injection Analysis (FIA) is a highly efficient and automated analytical technique based on the injection of a discrete sample volume into a continuously flowing, non-segmented carrier stream. The injected sample forms a zone that is transported towards a detector, and during this transport, it disperses into the carrier stream. If reagents are required for detection, they can be merged with the carrier stream. FIA offers advantages such as high sample throughput, low reagent consumption, and excellent reproducibility.

While direct FIA methods for Adenosine 5'-monophosphate sodium salt are not extensively documented in readily available literature, the technique's versatility allows for its application through coupling with selective detection systems, particularly those involving immobilized enzyme reactors. dtu.dkresearchgate.net An enzyme reactor can be integrated into the FIA manifold, containing an immobilized enzyme that specifically reacts with the analyte. dtu.dk

For the determination of Adenosine 5'-monophosphate (AMP), an FIA system could be designed utilizing an immobilized enzyme such as AMP deaminase. In this hypothetical setup, the carrier stream would transport the injected AMP sample through a packed-bed or open-tubular reactor containing immobilized AMP deaminase. dtu.dk The enzyme catalyzes the hydrolysis of AMP to inosine 5'-monophosphate (IMP) and ammonia (B1221849). The amount of ammonia produced, which is stoichiometric to the initial AMP concentration, can then be quantified downstream by various detectors. Detection methods could include:

Potentiometry: Using an ammonia gas-sensing electrode to measure the change in potential.

Spectrophotometry: Merging the stream with a colorimetric reagent, such as Nessler's reagent or reagents for the Berthelot (indophenol) reaction, and measuring the absorbance of the resulting colored product at a specific wavelength.

The key advantages of using an immobilized enzyme reactor in an FIA system are the high selectivity afforded by the enzyme, the stability and reusability of the enzyme, and the ability to maintain strict repetition and a fixed degree of reaction from one sample injection to the next. dtu.dk

Method Validation and Quality Control in Research

Method validation is a critical process in analytical chemistry that demonstrates an analytical procedure is suitable for its intended purpose. For Adenosine 5'-monophosphate sodium salt, validation ensures the reliability, accuracy, and precision of quantitative results. The process involves evaluating several performance characteristics as outlined by regulatory bodies like the International Council for Harmonisation (ICH). jocpr.comresearchgate.net

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis of the response versus concentration. The correlation coefficient (r) or coefficient of determination (r²) is expected to be close to 1. An r value of ≥ 0.99 is often considered the acceptance criterion.

Various high-performance liquid chromatography (HPLC) methods have been validated for the quantification of adenosine and its phosphate derivatives, demonstrating excellent linearity over different concentration ranges.

Table 1: Examples of Linearity Data for Adenosine 5'-Monophosphate and Related Compounds from Validated HPLC Methods

AnalyteMethodLinear RangeCorrelation Coefficient (r)Source
Adenosine Monophosphate (AMP)HPLC-UV0.2 to 10 µM> 0.999 nih.gov
AdenosineRP-HPLC0.25 to 100.00 µmol/LNot specified researchgate.net
AdenosineHPLC0.02 to 20 mg/mLNot specified
Adenosine Monophosphate (AMP)LC-MS/MS2.5 to 1000 ng/mL≥ 0.9995

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). Precision is assessed at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration (e.g., a certified reference material) and expressing the result as a percentage of the known value (% recovery) or by calculating the percent bias or deviation.

Validation studies for methods analyzing adenosine nucleotides consistently show high levels of precision and accuracy, typically with %CV values well below 15% and accuracy within 85-115% of the nominal value, which are common acceptance criteria.

Table 2: Precision and Accuracy Data from Validated Analytical Methods for Adenosine Nucleotides

MethodParameterAnalyteResultSource
HPLC-UVIntra-day Precision (%CV)AMP0.2% to 2.6%
Inter-day Precision (%CV)AMP0.5% to 8.7%
Intra-day Accuracy (Bias %)AMP0.1% to 11.3%
Inter-day Accuracy (Bias %)AMP0.1% to 3.7%
Capillary ElectrophoresisIntra-assay Precision (%CV)AMP&lt; 4%
Inter-assay Precision (%CV)AMP&lt; 8%
LC-MS/MSIntra-assay Precision (%CV)ATP, GTP, ITP0.9% to 16.0%
Intra-assay Accuracy (% Deviation)ATP, GTP, ITP-11.5% to 14.7%

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in procedural parameters. ich.org This evaluation provides an indication of the method's reliability during normal usage. For a typical reversed-phase HPLC method for Adenosine 5'-monophosphate sodium salt, robustness would be assessed by varying parameters such as:

Mobile Phase Composition: Altering the ratio of organic solvent to aqueous buffer (e.g., ±2%).

pH of the Mobile Phase: Adjusting the pH of the buffer by a small margin (e.g., ±0.1-0.2 units).

Column Temperature: Changing the column oven temperature (e.g., ±2-5 °C).

Flow Rate: Modifying the flow rate of the mobile phase (e.g., ±0.1 mL/min).

Wavelength of Detection: Varying the UV detector wavelength slightly (e.g., ±2 nm).

Column Batch: Using columns from different manufacturing lots.

The method is considered robust if the system suitability parameters (e.g., peak resolution, tailing factor, theoretical plates) and the final quantitative results remain within the predefined acceptance criteria despite these variations. lcms.cz

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio, typically established as 3:1.

The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is commonly established at a signal-to-noise ratio of 10:1, and its value is often verified by analyzing standards at the proposed LOQ concentration and confirming that acceptable precision and accuracy are achieved.

Table 3: Reported Detection and Quantification Limits for Adenosine and AMP

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Source
AdenosineRP-HPLC~0.01 µg/mL~0.05 µg/mL
AdenosineRP-HPLC-0.25 µmol/L researchgate.net
Adenosine Monophosphate (AMP)LC-MS/MS1 ng/mL2.5 ng/mL
AdenosineHPLC0.005 mg/mL-

Adenosine 5'-monophosphate sodium salt is widely used as an analytical reference standard for qualitative and quantitative analyses. Reputable chemical and metrology organizations supply this compound with a certificate of analysis detailing its purity and identity, which are established through rigorous testing. For instance, it is available as a Pharmaceutical Secondary Standard and as a United States Pharmacopeia (USP) Reference Standard. chemscene.com LGC Standards also provides Adenosine 5'-Monophosphate Disodium (B8443419) Salt produced in accordance with ISO 17034, which specifies the requirements for the competence of reference material producers. lgcstandards.com The availability of such high-purity, well-characterized material is essential for a wide range of applications, including:

Method development and validation.

Calibration of analytical instruments.

System suitability tests to ensure the performance of an analytical system.

Use as a quality control material to verify the accuracy of routine testing.

Future Directions and Emerging Research Areas

Advanced Molecular Studies of Signaling Pathways

Adenosine (B11128) 5'-monophosphate (AMP) is a critical regulator of cellular metabolism and is involved in a variety of signaling pathways. mellonpharm.com A primary focus of advanced molecular studies is the AMP-activated protein kinase (AMPK) pathway. mellonpharm.comvedantu.com AMPK functions as a cellular energy sensor, monitoring the ratio of AMP to ATP. mellonpharm.com When cellular energy levels are low, indicated by an increased AMP/ATP ratio, AMPK is activated, triggering a cascade of metabolic responses aimed at restoring energy balance. mellonpharm.com This activation involves the binding of AMP to the γ-subunit of AMPK, which leads to a conformational change that promotes the phosphorylation of a key threonine residue (Thr-172) in the activation loop of the catalytic α-subunit by upstream kinases. wikipedia.orgnih.gov This phosphorylation is essential for full AMPK activation.

Beyond allosteric activation, AMP also protects AMPK from dephosphorylation, thus sustaining its active state. wikipedia.org Once activated, AMPK phosphorylates a multitude of downstream targets, leading to the stimulation of catabolic pathways that generate ATP (such as fatty acid oxidation and glucose uptake) and the inhibition of anabolic pathways that consume ATP (such as protein and lipid synthesis). nih.gov

In addition to the well-established AMPK pathway, AMP is recognized for its role in other signaling events. mellonpharm.com It can act as a second messenger, transmitting signals to adjust metabolic processes and activate various enzymes. vedantu.comwikipedia.org For instance, AMP can bind to specific G protein-coupled receptors (GPCRs), such as the adenosine A1 and A2a receptors, which are crucial in regulating physiological processes like cardiovascular function and neurotransmission. mellonpharm.com The conversion of AMP to adenosine by the enzyme 5'-nucleotidase is another important step, as adenosine itself is a potent signaling molecule with its own set of receptors. vedantu.com Advanced research continues to unravel the complex interplay between AMP and these diverse signaling networks, providing deeper insights into cellular homeostasis. nbinno.com

Development of Novel Analogs for Research Probes

The development of novel analogs of Adenosine 5'-monophosphate is a burgeoning field aimed at creating highly specific molecular tools to investigate its diverse biological roles. nih.gov These synthetic analogs are designed to have modified purine (B94841) or ribose moieties, which can alter their affinity and selectivity for different adenosine receptors and AMP-binding proteins. nih.govresearchgate.net By systematically modifying the adenosine scaffold, researchers can develop selective agonists and antagonists for the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). nih.govresearchgate.netnih.gov This allows for the precise dissection of the physiological functions mediated by each receptor subtype. nih.gov

One key strategy in developing these probes is to enhance their stability against degradation by cellular enzymes, thereby prolonging their activity and making them more effective research tools. rsc.org For example, modifications to the phosphate (B84403) group can create analogs that are resistant to phosphatases. rsc.org

A particularly active area of research is the creation of fluorescent probes. nih.govrsc.orgnih.gov These probes incorporate a fluorophore into the analog's structure, enabling researchers to visualize the localization and dynamics of AMP-protein interactions in living cells and tissues using advanced imaging techniques like confocal microscopy. nih.govrsc.org The design of these probes often relies on mechanisms such as Photoinduced Electron Transfer (PeT) or spirocyclization, which cause the probe to become fluorescent only upon binding to its target, leading to a high signal-to-noise ratio. nih.gov Such probes are invaluable for real-time monitoring of enzyme activity and intracellular signaling events. rsc.orgmdpi.comyoutube.com

Examples of Modified Adenosine Analogs and Their Research Applications
Analog TypeModification StrategyResearch ApplicationReference
Selective Adenosine Receptor LigandsModification of the N6 and C2 positions of the purine ring.To study the specific roles of A1, A2A, A2B, and A3 receptor subtypes in various physiological processes. researchgate.net, nih.gov
Phosphonoacetate AnalogsReplacement of the pyrophosphate group with a phosphonoacetate linker.To investigate the structural requirements for activation of ADPR targets like the TRPM2 channel. rsc.org
Fluorescent ProbesAttachment of a fluorophore to the adenosine scaffold.For real-time imaging of AMP-protein interactions and enzyme activity within living cells. nih.gov, rsc.org
N6-Biotinylated-8-Azido-Adenosine ProbeIncorporation of a reactive azido (B1232118) group and a biotin (B1667282) tag.For affinity-based enrichment and identification of adenosine-binding proteins from complex cell lysates. researchgate.net

Integration with Multi-Omics Approaches

To gain a more comprehensive understanding of the biological impact of Adenosine 5'-monophosphate, researchers are increasingly turning to multi-omics approaches. nih.govthermofisher.com This strategy involves the integration of data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to construct a more holistic view of cellular processes. nih.govthermofisher.comnih.gov A metabolomics-centric approach, for instance, can quantify changes in low-molecular-weight metabolites, including AMP, in response to various stimuli or in different disease states. nih.govnih.gov When combined with proteomics, which analyzes changes in protein expression, researchers can link alterations in metabolite levels to specific enzymes and pathways. nih.gov

This integrated analysis helps to elucidate the complex regulatory networks that govern cellular metabolism. researchgate.netmdpi.com For example, by combining metabolomic and proteomic data from stressed cells, scientists can identify not only the changes in AMP levels but also the corresponding alterations in the expression and activity of proteins within the AMPK signaling pathway. nih.gov This provides a more complete picture of how cells respond to energy stress at multiple molecular levels. nih.gov

Bioinformatics tools and computational platforms are essential for integrating and interpreting these large and complex datasets. nih.govnih.govresearchgate.net These tools enable the mapping of identified metabolites and proteins to specific pathways, such as those involved in adenosine biosynthesis or energy metabolism, revealing how these pathways are perturbed in different conditions. researchgate.net The use of multi-omics is not limited to basic research; it also holds significant promise for identifying biomarkers for disease diagnosis and for discovering new therapeutic targets. nih.govmdpi.com By understanding the complete flow of information from genes to proteins to metabolites, a more detailed molecular picture of health and disease can be achieved. nih.govnih.gov

Computational Modeling of Adenosine 5'-Monophosphate Interactions

Computational modeling, particularly molecular dynamics (MD) simulations, has become an indispensable tool for studying the interactions of Adenosine 5'-monophosphate with its protein targets at an atomic level. nih.govmdpi.com These simulations provide detailed insights into the dynamic processes of ligand binding, conformational changes in proteins, and the specific molecular interactions that stabilize the complex. nih.govfrontiersin.orgnih.gov

For instance, MD simulations have been used extensively to investigate the binding of AMP to AMPK. nih.gov These studies can reveal the precise binding pocket, the key amino acid residues involved in the interaction, and how the binding of AMP leads to the allosteric activation of the enzyme. nih.gov By simulating the protein-ligand complex in a virtual environment that mimics physiological conditions, researchers can observe the subtle conformational shifts that are often difficult to capture with experimental methods alone. nih.govfrontiersin.org

Furthermore, computational approaches like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are used to understand how the structural features of different AMP analogs relate to their biological activity. scispace.com These models can help in the rational design of new inhibitors or activators with improved potency and selectivity. scispace.com By combining molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor, with MD simulations, a more accurate picture of the binding mode and affinity can be obtained. scispace.commdpi.com This integrated computational approach accelerates the drug discovery process by allowing for the virtual screening of large compound libraries and the optimization of lead compounds before they are synthesized and tested in the lab. mdpi.comacs.org

Computational Methods for Studying AMP Interactions
Computational MethodDescriptionApplication in AMP ResearchReference
Molecular Dynamics (MD) SimulationsSimulates the physical movements of atoms and molecules over time.To study the dynamic binding of AMP to proteins like AMPK and to observe conformational changes upon binding. nih.gov, nih.gov
Molecular DockingPredicts the binding orientation of a small molecule to a protein target.To identify the binding site of AMP on its target proteins and to screen for potential inhibitors or activators. scispace.com
3D-Quantitative Structure-Activity Relationship (3D-QSAR)Relates the 3D properties of molecules to their biological activity.To guide the design of novel AMP analogs with enhanced potency and selectivity. scispace.com
Binding Free Energy Calculations (e.g., MM-GBSA)Estimates the free energy of binding between a ligand and a protein.To quantify the affinity of AMP and its analogs for their target proteins and to identify key energetic contributions to binding. scispace.com

Environmental Biogeochemistry of Organic Phosphorus Compounds

Adenosine 5'-monophosphate is an organic phosphorus compound that plays a role in the broader environmental biogeochemical cycling of phosphorus. wikipedia.org The availability of phosphorus, an essential nutrient for all life, is often limited in natural ecosystems. wikipedia.orgresearchgate.net Much of the phosphorus in the environment is locked up in organic forms, such as AMP, within soil and aquatic systems. researchgate.netcabidigitallibrary.org The degradation of these organic phosphorus compounds is a critical step in making phosphate available for uptake by microorganisms and plants. wikipedia.orgcabidigitallibrary.org

The breakdown of organic phosphorus compounds in the environment occurs through both biotic and abiotic pathways. cabidigitallibrary.orgcabidigitallibrary.org Biotic degradation is primarily mediated by extracellular enzymes, such as phosphatases and nucleases, which are released by bacteria, fungi, and plant roots. wikipedia.org These enzymes hydrolyze the phosphate esters in molecules like AMP, releasing inorganic phosphate into the environment. wikipedia.org

Abiotic degradation pathways include hydrolytic and photolytic reactions. cabidigitallibrary.orgcabidigitallibrary.org Hydrolysis can occur without enzymatic catalysis, particularly in the presence of water, although the rates can be slow for relatively stable compounds. cabidigitallibrary.org Photolysis, the breakdown of compounds by light, can be a significant degradation pathway for organic phosphorus compounds in surface waters where they are exposed to sunlight. cabidigitallibrary.org The relative importance of these different degradation pathways depends on various environmental factors, including pH, temperature, moisture, and the presence of metal ions, which can catalyze hydrolysis. cabidigitallibrary.org Understanding the fate and transport of organic phosphorus compounds like AMP is crucial for managing nutrient cycles, particularly in agricultural systems and in the context of issues like eutrophication of water bodies. researchgate.netansp.org

Q & A

Q. What is the role of AMP-Na₂ in enzymatic assays, and how is it methodologically integrated?

AMP-Na₂ serves as a substrate or product in assays studying enzymes like kinases, phosphatases, and ATPases. For example, in the enzymatic assay of phosphoglycerate mutase , AMP-Na₂ is used to monitor phosphate transfer kinetics via coupled reactions with β-NADH oxidation . Methodologically, researchers prepare AMP-Na₂ solutions in deionized water (e.g., 21 mM working concentration) and pair them with auxiliary enzymes (e.g., lactate dehydrogenase) to track reaction progress spectrophotometrically .

Q. How can researchers ensure the purity and stability of AMP-Na₂ in experimental workflows?

Purity is validated using Certificates of Analysis (COA) provided by suppliers, which detail isotopic enrichment (e.g., ≥98 atom % for ¹⁵N-labeled derivatives) and chemical purity (≥95% CP) . Stability is maintained by storing lyophilized AMP-Na₂ at –20°C and preparing fresh solutions in Tris-HCl buffers (pH 7.5) to prevent hydrolysis .

Q. What are the standard storage and handling protocols for AMP-Na₂ in biochemical research?

AMP-Na₂ is stored as a lyophilized powder at –20°C in airtight containers. For aqueous solutions, short-term use (≤24 hr) at 4°C is acceptable, but repeated freeze-thaw cycles should be avoided. Handling requires inert atmospheres (e.g., N₂) for oxygen-sensitive assays, and pH adjustments are made with sodium bicarbonate to maintain enzymatic compatibility .

Advanced Research Questions

Q. How does the phosphorylation state of AMP-Na₂ influence its interaction with enzymes in kinetic studies?

The monophosphate group in AMP-Na₂ acts as a competitive inhibitor in ATP-dependent systems. For instance, in glycerol kinase assays , AMP-Na₂ competes with ATP for binding, reducing ADP production rates. Researchers quantify this via Michaelis-Menten kinetics using varying ATP/AMP-Na₂ ratios and monitoring β-NADH fluorescence decay . Advanced studies employ isotopic labeling (e.g., ¹⁵N₅-AMP) to track phosphorylation dynamics using NMR or mass spectrometry .

Q. How can AMP-Na₂ be utilized in the solvothermal synthesis of nanostructured materials?

AMP-Na₂ acts as an organic phosphorus source in synthesizing hydroxyapatite (HAP) nanostructures. In a solvothermal method, AMP-Na₂ is dissolved in water/ethanol mixtures (e.g., 160°C for 24 hr) to produce HAP nanorods or flower-like hierarchical structures. The phosphate groups in AMP-Na₂ template crystal growth, while solvent polarity dictates morphology (e.g., ethanol yields nanorods; water produces microtubes) .

Q. What analytical methods are recommended for characterizing isotopic derivatives of AMP-Na₂?

¹³C- and ¹⁵N-labeled AMP-Na₂ (e.g., adenosine-¹³C₁₀,¹⁵N₅ 5′-monophosphate) are analyzed via:

  • NMR spectroscopy : To confirm isotopic incorporation and structural integrity .
  • Mass spectrometry (MS) : For quantifying isotopic purity (≥98 atom %) and detecting degradation products .
  • X-ray diffraction (XRD) : Used in material science applications to assess crystallinity when AMP-Na₂ is a precursor .

Q. How do researchers resolve contradictions in AMP-Na₂’s biochemical activity across experimental models?

Discrepancies (e.g., AMP-Na₂’s role in apoptosis vs. proliferation) are addressed by:

  • Dose-response profiling : Testing concentrations from 1 µM to 10 mM to identify threshold effects.
  • Cell-type-specific assays : Comparing outcomes in primary cells vs. immortalized lines.
  • Metabolic coupling : Using ATP/ADP/AMP ratio kits to contextualize AMP-Na₂’s activity within cellular energy networks .

Methodological Tables

Q. Table 1: Solvent-Dependent Morphology of HAP Synthesized Using AMP-Na₂

SolventReaction Time (hr)MorphologyKey Mechanism
Water24MicrotubesPhosphate group templating
Ethanol24NanorodsSolvent polarity-driven crystallization
Water/Ethanol (1:1)12Flower-like structuresCompetitive ligand binding

Q. Table 2: Analytical Techniques for AMP-Na₂ Characterization

TechniqueApplicationExample Parameters
FTIRFunctional group analysisP-O-C stretch at 980 cm⁻¹
HPLCPurity assessmentC18 column, 0.1% TFA mobile phase
TG-DSCThermal stability30–800°C, 10°C/min

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.